6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDGGIRBCXOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659410 | |
| Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-04-8 | |
| Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These compounds are generally stable, have low toxicity, and are highly versatile, making them indispensable building blocks in the synthesis of complex organic molecules.[3][4] Their ability to form new carbon-carbon bonds with exceptional reliability has revolutionized the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Among this vital class of reagents, highly substituted phenylboronic acids like This compound (CAS No: 867333-04-8) offer chemists precise control over the electronic and steric properties of target molecules. The specific arrangement of chloro, fluoro, and methoxy groups on the phenyl ring provides a unique combination of steric hindrance and electronic effects that can be exploited to fine-tune biological activity, improve pharmacokinetic properties, or direct further chemical transformations. This guide serves as a comprehensive technical resource, detailing a robust synthetic pathway to this valuable compound and outlining the analytical methods required for its thorough characterization.
Part 1: Synthesis of this compound
The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic intermediate (either an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[6][7][8] For this compound, a directed ortho-metalation strategy is particularly effective. This approach leverages the directing ability of the methoxy and fluoro groups to selectively deprotonate the C5 position of the aromatic ring, ensuring regiochemical control.
Causality of Experimental Design
The chosen synthetic route relies on a sequence of well-understood, high-yielding transformations.
-
Directed ortho-Metalation: The starting material, 1-chloro-3-fluoro-2-methoxybenzene, possesses substituents that direct lithiation to the desired C6 position (which becomes the C5 position in the starting material for the boronic acid synthesis, 4-chloro-2-fluoro-1-methoxybenzene). However, a more direct and documented approach involves the lithiation of 2-chloro-6-fluoroanisole. The strong electron-withdrawing nature of the fluorine and chlorine atoms, combined with the coordinating effect of the methoxy group, acidifies the proton at the C5 position, making it susceptible to removal by a strong, non-nucleophilic base.
-
Choice of Base: n-Butyllithium (n-BuLi) is the base of choice for this deprotonation.[9] Its high basicity is required to overcome the pKa of the aromatic C-H bond. The reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the degradation of the n-BuLi or unwanted reactions with the solvent or electrophiles.
-
Borylation: The resulting aryllithium species is a potent nucleophile. It is trapped by adding a trialkyl borate, such as triisopropyl borate or trimethyl borate.[10] The boron atom in the borate ester is electrophilic and readily attacked by the aryllithium carbanion. This forms a boronate ester intermediate. Triisopropyl borate is often preferred as it is less reactive than trimethyl borate, reducing the risk of over-addition (formation of diaryl or triaryl boranes).
-
Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions. The addition of aqueous acid protonates the alkoxy groups, which are then eliminated, yielding the final boronic acid product, which often precipitates from the reaction mixture or can be extracted.
Synthesis Workflow
Caption: Key stages in the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methods for analogous compounds and should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
1-Chloro-3-fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiatiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The addition should be slow to control any exotherm. After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour, then slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 2 M HCl until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold hexanes to yield this compound as a solid.
Part 2: Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods is employed.
Physical Properties
| Property | Data | Source(s) |
| CAS Number | 867333-04-8 | [11][12] |
| Molecular Formula | C₇H₇BClFO₃ | [12][13] |
| Molecular Weight | 204.39 g/mol | [13] |
| Appearance | White to off-white solid | Generic observation for boronic acids |
Spectroscopic Analysis
The following data represent expected outcomes from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets or doublet of doublets in the δ 6.8-7.5 ppm range, showing coupling to each other and to the ¹⁹F nucleus. Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm. Boronic Acid Protons: A broad singlet (B(OH )₂) that is D₂O exchangeable, typically between δ 8.0-8.5 ppm, though its position can vary. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon attached to boron (C-B) will appear as a broad, lower-intensity signal. Carbons attached to fluorine will show large C-F coupling constants. |
| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride, with coupling to adjacent aromatic protons. |
| ¹¹B NMR | A single, relatively broad signal between δ 28-34 ppm, characteristic of a trigonal planar boronic acid.[14] |
| Mass Spec (MS) | Molecular Ion (M+): A peak corresponding to the molecular weight. Isotopic Pattern: A characteristic M+ and M+2 pattern in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. |
| FT-IR (cm⁻¹) | O-H Stretch: A broad band around 3200-3500 cm⁻¹ (B-OH). C-H Stretch: Aromatic (~3050-3100) and aliphatic (~2850-2950). C=C Stretch: Aromatic ring stretches (~1450-1600). B-O Stretch: A strong, characteristic band around 1350 cm⁻¹. C-O Stretch: Ether stretch (~1250 cm⁻¹). |
Part 3: Applications in Suzuki-Miyaura Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][2][15] This reaction forges a new C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate.
Caption: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.
The reaction is compatible with a vast array of functional groups, making it a powerful tool in late-stage functionalization during the synthesis of drug candidates.[4] The unique substitution pattern of this specific boronic acid allows for the introduction of a sterically and electronically defined fragment, enabling medicinal chemists to systematically probe structure-activity relationships (SAR) and optimize lead compounds.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical and materials science research. The synthetic route via directed ortho-metalation is reliable and provides good regiochemical control. Its identity and purity can be unequivocally confirmed using a standard suite of analytical techniques, including NMR, MS, and IR spectroscopy. As a versatile building block for Suzuki-Miyaura cross-coupling reactions, it empowers chemists to construct complex molecular architectures with precision, accelerating the discovery and development of novel chemical entities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. boronmolecular.com [boronmolecular.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. 867333-04-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. This compound | VSNCHEM [vsnchem.com]
- 13. (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, CAS No. 867333-04-8 - iChemical [ichemical.com]
- 14. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
physicochemical properties of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of this compound (CAS No. 867333-04-8). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the effective utilization of this important synthetic intermediate.
Introduction and Chemical Identity
This compound is a substituted phenylboronic acid, a class of compounds widely employed as key building blocks in organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The specific substitution pattern of this molecule—containing chloro, fluoro, and methoxy groups—makes it a valuable intermediate for introducing a complex aryl moiety into target molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.[2][3] Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, ensuring analytical accuracy, and maintaining stability during storage and handling.
The chemical identity of the compound is summarized below:
-
IUPAC Name: (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid[4]
-
CAS Number: 867333-04-8[5]
-
Molecular Formula: C₇H₇BClFO₃[4]
-
Synonyms: 2-Fluoro-3-methoxy-6-chlorophenylboronic acid[4]
Below is a 2D representation of its chemical structure.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from dissolution to reaction scale-up and purification. The known properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 204.39 g/mol | [4][5] |
| Appearance | Solid | |
| Density | 1.405 g/cm³ (predicted) | [4] |
| Boiling Point | 355.694°C at 760 mmHg (predicted) | [4] |
| Flash Point | 168.918°C (predicted) | [4] |
| Vapor Pressure | 0 mmHg at 25°C (predicted) | [4] |
Note: Many physical properties for this specific compound are computationally predicted, as is common for specialized research chemicals. Experimental validation is recommended for high-precision applications.
Stability, Storage, and Handling
Chemical Stability
Phenylboronic acids are known to be susceptible to degradation, particularly through protodeboronation (loss of the boronic acid group) under certain conditions. While generally stable under standard ambient conditions, factors like elevated temperatures, strong acidic or basic conditions, and oxidative environments can promote degradation. The stability of boronic acids in solution is a critical parameter for analytical method development; for instance, sample preparations may need to be analyzed within a limited time frame (e.g., four hours) to ensure accuracy.[6]
Recommended Storage and Handling
To preserve the integrity of this compound, the following storage and handling protocols are advised:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Refrigeration (2-8°C) is often recommended for long-term storage. The material should be stored away from incompatible substances such as strong oxidizing agents, acids, and strong bases.[7][8]
-
Handling: Use personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7] Avoid dust formation during transfer.[7]
Analytical Characterization Methodologies
Accurate characterization is essential to confirm the identity, purity, and concentration of this compound. Due to the reactive and potentially unstable nature of the boronic acid functional group, specialized analytical methods are often required.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of boronic acids at trace levels.[1] This method is particularly valuable for monitoring reaction progress, quantifying impurities, or analyzing final products.
Causality Behind Experimental Choices:
-
Mobile Phase: A simple mobile phase of water and acetonitrile is often effective and can provide higher sensitivity than those with modifiers.[9]
-
Ionization Mode: Phenylboronic acids are successfully ionized and quantified using electrospray ionization (ESI) in negative mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used in tandem mass spectrometry (MS/MS) to provide high specificity and low limits of quantitation, often in the pg/mL range.[9]
Workflow for LC-MS/MS Analysis
Caption: General workflow for quantitative analysis of phenylboronic acids by LC-MS/MS.
Step-by-Step Protocol for LC-MS/MS Analysis:
-
Standard Preparation:
-
Accurately weigh and dissolve this compound in methanol to create a 1 mg/mL primary stock solution.[9]
-
Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of calibration standards at appropriate concentrations (e.g., ranging from pg/mL to ng/mL).[9]
-
-
Chromatographic Conditions:
-
Column: Utilize a C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[1]
-
Mobile Phase A: 0.1% Ammonia in Water.[1]
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Gradient: Develop a suitable gradient elution program to ensure separation from impurities and the drug substance matrix.[1]
-
Method Run Time: A typical run time is around 14-15 minutes.[1]
-
-
Mass Spectrometry Conditions:
Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation and confirmation of chemical identity. While specific, verified spectra for this compound are not widely published in peer-reviewed journals, typical chemical shifts can be predicted. Data is available from chemical supplier databases.[4]
-
¹H NMR: Would provide information on the aromatic protons and the hydroxyl protons of the boronic acid group.
-
¹³C NMR: Would show signals corresponding to the seven carbon atoms in the molecule, providing insight into the electronic environment of each.
-
¹⁹F NMR: Would show a singlet corresponding to the single fluorine atom.
-
¹¹B NMR: Would confirm the presence and environment of the boron atom.
Reactivity Profile and Synthetic Utility
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures.
The Suzuki-Miyaura Coupling Mechanism: The reaction involves a catalytic cycle with a palladium catalyst. The boronic acid, activated by a base, transfers its organic substituent to the palladium center (transmetalation), which then couples with an organohalide partner.
Caption: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.
This compound has been specifically cited as a key intermediate in the synthesis of certain herbicidal compounds.[2] For example, it can be reacted with a substituted aminopicolinate or pyrimidinecarboxylic acid derivative to form the final active ingredient.[2][3] The choice of this specific boronic acid is driven by the need to install the 6-chloro-2-fluoro-3-methoxyphenyl group, which is integral to the biological activity of the target molecule.
References
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 4. (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, CAS No. 867333-04-8 - iChemical [ichemical.com]
- 5. 867333-04-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sciex.com [sciex.com]
The Strategic Application of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids, with their unique reactivity and stability, have emerged as indispensable tools, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide focuses on the applications of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid , a polysubstituted arylboronic acid with significant potential in the synthesis of high-value molecules. While direct literature on this specific isomer is emerging, this guide will leverage established principles and detailed examples from closely related analogues to provide a comprehensive overview of its synthetic utility. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and explore the rationale behind its use in constructing molecules of pharmaceutical and agrochemical interest.
Introduction: The Versatility of Substituted Phenylboronic Acids
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond with two hydroxyl groups. Their stability, low toxicity, and versatile reactivity make them key reagents in organic synthesis.[1] The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide, stands as a cornerstone of modern carbon-carbon bond formation, earning its discoverers the Nobel Prize in Chemistry in 2010. This reaction's tolerance of a wide array of functional groups has cemented its role in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[1]
The specific substitution pattern on the phenyl ring of a boronic acid plays a crucial role in modulating its electronic and steric properties, thereby influencing the characteristics of the final product. The subject of this guide, This compound , possesses a unique combination of substituents:
-
Chloro Group: An electron-withdrawing group that can influence the acidity of the boronic acid and provide a potential site for further functionalization.
-
Fluoro Group: A small, highly electronegative atom that can enhance metabolic stability and binding affinity of the final molecule through favorable interactions with biological targets.
-
Methoxy Group: An electron-donating group that can impact the electronic nature of the aromatic ring and its reactivity.
This distinct substitution pattern makes it a valuable building block for creating highly functionalized biaryl and heteroaryl structures.
Core Application: The Suzuki-Miyaura Coupling
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The general mechanism for this reaction is a well-established catalytic cycle involving a palladium catalyst.
The Catalytic Cycle: A Step-by-Step Mechanistic Insight
The Suzuki-Miyaura coupling proceeds through a series of fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Polysubstituted Herbicides: A Case Study
While specific examples for the 6-chloro isomer are not extensively documented in peer-reviewed literature, patents detail the use of the closely related 4-Chloro-2-fluoro-3-methoxyphenylboronic acid as a crucial intermediate in the synthesis of potent herbicides.[2][3][4] The synthetic strategies employed are directly applicable and provide a valuable blueprint for the utilization of the 6-chloro isomer.
These herbicides often feature a substituted pyridine or pyrimidine core coupled to the phenylboronic acid derivative.[2]
Synthesis of the Boronic Acid Intermediate
The synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid is typically achieved through a lithium-halogen exchange or a directed ortho-metalation followed by quenching with a borate ester.[2][4] A representative procedure is as follows:
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid [2]
-
Reaction Setup: A solution of 2-chloro-6-fluoroanisole in an anhydrous ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) is cooled to a low temperature (typically -70 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Lithiation: A solution of an alkyllithium reagent, such as n-butyllithium (n-BuLi), is added dropwise to the cooled solution, maintaining the low temperature.
-
Borylation: After a short stirring period, a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture.
-
Hydrolysis: The reaction is warmed to room temperature and then quenched by the addition of an aqueous acid (e.g., HCl).
-
Workup and Isolation: The product is extracted with an organic solvent, and the organic layers are combined, dried, and concentrated to yield the boronic acid.
Figure 2: Synthetic workflow for the preparation of the boronic acid intermediate.
Application in Suzuki-Miyaura Coupling for Herbicide Synthesis
The synthesized boronic acid is then used in a Suzuki-Miyaura coupling reaction with a halogenated heterocyclic partner to construct the final herbicide molecule.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling for Herbicide Synthesis [2]
-
Reaction Setup: To a reaction vessel is added the halogenated heterocycle (e.g., a chloropyridine derivative), 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
Reaction Conditions: The mixture is heated to reflux under an inert atmosphere for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the final herbicidal compound.
| Component | Example Reagent/Condition | Role |
| Aryl Halide | Substituted Chloropyridine | Electrophilic Partner |
| Boronic Acid | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Nucleophilic Partner |
| Catalyst | Pd(PPh₃)₄ | Facilitates the coupling reaction |
| Base | K₂CO₃ | Activates the boronic acid |
| Solvent | Toluene/Water | Reaction Medium |
| Temperature | Reflux | Provides energy for the reaction |
Table 1: Typical components and conditions for the Suzuki-Miyaura coupling in herbicide synthesis.
Potential Applications in Medicinal Chemistry
The structural motifs present in this compound are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance drug-like properties, while the biaryl scaffold is a common feature in many kinase inhibitors and other therapeutic agents.[5]
The quinoline scaffold, for instance, is a privileged structure in the design of kinase inhibitors.[6] The Suzuki-Miyaura coupling provides a powerful method for attaching substituted phenyl rings, such as the one derived from our target boronic acid, to a quinoline core, enabling the exploration of structure-activity relationships.
Figure 3: Conceptual workflow for the application of this compound in medicinal chemistry.
Conclusion and Future Outlook
This compound represents a highly functionalized and synthetically valuable building block. While its full potential is still being explored, the established applications of its isomers in agrochemical synthesis provide a strong foundation for its utility. The principles and protocols outlined in this guide, particularly those pertaining to the Suzuki-Miyaura coupling, offer a robust starting point for researchers seeking to incorporate this versatile reagent into their synthetic strategies. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, the importance of strategically substituted boronic acids like this compound is set to increase, paving the way for the development of next-generation therapeutics and advanced materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
An In-depth Technical Guide on the Safety and Handling of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Inherent Risks of a Versatile Building Block
6-Chloro-2-fluoro-3-methoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis, particularly within the pharmaceutical industry. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to create complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The specific substitution pattern of this molecule—containing chloro, fluoro, and methoxy groups—offers medicinal chemists a nuanced tool for modulating the steric and electronic properties of target compounds, which can significantly influence their biological activity and pharmacokinetic profiles.[2]
However, the same reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards. Like many arylboronic acids, this compound presents risks of irritation to the skin, eyes, and respiratory system.[4][5][6] More significantly for professionals in drug development, arylboronic acids are now under scrutiny as potential genotoxic impurities (PGIs) in final drug products.[7][8][9] Their ability to induce mutations in bacterial assays, such as the Ames test, requires stringent control strategies to ensure patient safety.[8][9]
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, with a particular focus on the practical considerations for its use in a research and drug development setting. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the hazards associated with a chemical. For this compound, the risks can be categorized into immediate toxicological effects and the more nuanced process-related risk of genotoxicity.
Physicochemical and Toxicological Profile
While specific experimental data for this compound is not exhaustively available in all public literature, a reliable hazard profile can be constructed from Safety Data Sheets (SDS) and data on structurally similar arylboronic acids.
| Property | Value/Information | Source |
| CAS Number | 867333-04-8 | [4][10][11][12][13] |
| Molecular Formula | C7H7BClFO3 | [4][11][14] |
| Molecular Weight | 204.39 g/mol | [4][14] |
| Physical Form | Solid | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][15] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
The primary immediate hazards are irritation to the skin and eyes and potential respiratory tract irritation upon inhalation of the solid dust.[4][5] Ingestion may also be harmful.[4] The causality behind this irritancy lies in the acidic nature of the boronic acid moiety and its reactivity.
The Genotoxicity Question: A Critical Consideration in Drug Development
A significant concern for drug development professionals is the potential for arylboronic acids to be mutagenic.[7][8] Studies have shown that some arylboronic acids are positive in the Ames test, a bacterial reverse mutation assay, indicating they can cause mutations in DNA.[8][9] While many of these compounds have been found to be non-genotoxic in mammalian cells, the positive in vitro findings necessitate their classification as potential genotoxic impurities (PGIs).[16][17]
The mechanism of mutagenicity is not fully elucidated but is thought to be related to the reactivity of the boron center.[8][9] Therefore, when this compound is used as a synthetic intermediate in the production of an API, regulatory guidelines, such as ICH M7, mandate that its levels in the final drug substance are controlled to a threshold of toxicological concern (TTC), which is typically very low (e.g., 1.5 µ g/day for chronic administration).[17]
This has profound implications for process chemistry and analytical development, requiring robust strategies to remove or purge this impurity to negligible levels.[7]
Caption: Workflow for managing arylboronic acids as potential genotoxic impurities.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, particularly its potential as a potent compound in the context of drug development, a multi-layered approach to exposure control is mandatory.[18][19][20]
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard.[21]
-
Chemical Fume Hood: All handling of the solid compound that could generate dust, such as weighing and transferring, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against inhalation of airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Contained Systems: For larger scale operations, or when dealing with highly potent APIs derived from this intermediate, more advanced containment solutions like glove boxes or isolators should be employed to minimize exposure.[19][21]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering controls.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields. A face shield should be worn over goggles when there is a risk of splashing. | Protects eyes from dust particles and potential splashes.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change immediately upon contamination. | Prevents skin contact, which can cause irritation.[22] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact.[22] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or if dust generation is unavoidable. For higher-risk scenarios, a powered air-purifying respirator (PAPR) may be necessary. | Prevents inhalation of dust particles, which can cause respiratory tract irritation.[22] |
Section 3: Handling and Storage Protocols
Adherence to strict operational protocols is crucial for both safety and maintaining the integrity of the compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[6] The work area within the fume hood should be clean and de-cluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid inside a chemical fume hood.
-
Use appropriate tools, such as a spatula, to handle the solid. Avoid scooping or pouring in a manner that creates dust.
-
If possible, use a "weigh-and-dispense" system or an enclosure to further contain the powder.
-
-
In Solution: When the compound is in solution, handle it with the same level of care, using appropriate glassware and taking precautions against splashes.
-
Post-Handling:
-
Clean the work area and any equipment used to remove any residual chemical.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Storage Requirements
Arylboronic acids can be susceptible to decomposition, which can impact their reactivity and the impurity profile of subsequent reactions.
-
Container: Store in a tightly closed container.[6]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, as some boronic acids can be sensitive to air and moisture.[15]
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration (2-8°C) is often recommended.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[5][6]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[5] |
Spill Response Protocol
A minor spill of this compound should be handled by trained personnel only.
-
Evacuate and Secure: Alert others in the area. If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.2.
-
Contain the Spill: For a solid spill, gently cover it with a plastic-backed absorbent pad to avoid generating dust. For a liquid spill, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).[23]
-
Clean-up:
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[23]
-
Avoid actions that create dust.
-
-
Decontaminate:
-
Report: Report the spill to the appropriate safety personnel at your institution.
Caption: Standard operating procedure for a minor chemical spill.
Section 5: Disposal Considerations
All waste generated from the use of this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be considered hazardous waste.[22]
-
Waste Segregation: Collect waste in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Conclusion
This compound is a potent and valuable tool in the arsenal of the medicinal and process chemist. Its effective use is predicated on a deep respect for its potential hazards. By integrating the principles of hazard identification, robust engineering controls, diligent use of personal protective equipment, and adherence to established protocols, researchers and drug development professionals can safely harness the synthetic power of this compound. The added layer of vigilance required due to its status as a potential genotoxic impurity underscores the critical importance of a safety-first mindset in the pursuit of novel therapeutics. This guide serves as a foundation for building and maintaining that essential culture of safety and scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 867333-04-8|(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. combi-blocks.com [combi-blocks.com]
- 11. aobchem.com [aobchem.com]
- 12. 867333-04-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. parchem.com [parchem.com]
- 14. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 16. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 22. echemi.com [echemi.com]
- 23. qmul.ac.uk [qmul.ac.uk]
- 24. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 25. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
A Technical Guide to the Solubility of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Common Organic Solvents for Drug Discovery and Development
Abstract
6-Chloro-2-fluoro-3-methoxyphenylboronic acid is a sophisticated building block in medicinal chemistry, pivotal for the synthesis of complex molecules through cross-coupling reactions. Its solubility in organic solvents is a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the scalability of synthetic routes. This guide provides a comprehensive framework for understanding and determining the solubility of this valuable compound. We will delve into the theoretical considerations governing its solubility, present a detailed, field-proven protocol for empirical solubility determination, and discuss the profound implications of this data for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Boronic acids and their derivatives have become indispensable tools in modern drug discovery.[1][2][3] Their unique ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of complex pharmaceutical synthesis.[4][5] This has led to the development of numerous life-saving drugs, including the proteasome inhibitor Bortezomib for multiple myeloma.[6][7]
The compound this compound is of particular interest due to its intricate substitution pattern. The presence of a chloro group, a fluoro atom, and a methoxy group on the phenyl ring allows for fine-tuning of steric and electronic properties, as well as influencing metabolic stability and bioavailability in potential drug candidates.[1] A thorough understanding of its solubility is not merely an academic exercise; it is a fundamental prerequisite for its effective utilization in high-stakes drug development pipelines.
Predicting Solubility: A Molecular Perspective
The solubility of this compound in a given solvent is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. Key factors include:
-
Polarity: The boronic acid group, -B(OH)₂, is polar and capable of hydrogen bonding. The methoxy group also contributes to the molecule's polarity. The chloro and fluoro substituents are electronegative, further influencing the molecule's dipole moment.
-
Hydrogen Bonding: The two hydroxyl groups on the boron atom can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, can act as hydrogen bond acceptors.
-
Crystal Lattice Energy: In its solid state, the compound's molecules are held together in a crystal lattice. The energy required to overcome these intermolecular forces is a significant factor in the dissolution process.
Based on these characteristics, we can anticipate certain solubility trends. Protic solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol), are likely to be effective. Aprotic polar solvents, like tetrahydrofuran (THF), acetone, and acetonitrile, should also exhibit good solvating power. Nonpolar solvents, such as hexanes and toluene, are expected to be poor solvents for this compound.
A Validated Protocol for Experimental Solubility Determination
Given the lack of readily available quantitative solubility data for this compound, an empirical approach is necessary. The following protocol is a robust and self-validating method for determining solubility in various organic solvents. This method is adapted from established dynamic methods used for similar boronic acids.[8][9]
Materials and Equipment
-
This compound (high purity)
-
A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, hexanes)
-
Analytical balance (± 0.1 mg)
-
Heating/stirring plate with a temperature probe
-
Glass vials with screw caps
-
Magnetic stir bars
-
Digital thermometer
-
Luminance probe or a device to measure turbidity
-
Optional: High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Experimental Workflow: A Step-by-Step Guide
-
Preparation of Solvent Systems: Accurately weigh a known mass of this compound into a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume of the chosen organic solvent to create a slurry (a saturated solution with excess solid).
-
Equilibration: Seal the vials and place them on a stirring plate. Stir the slurries at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. It has been noted that the binding of boronic acids can sometimes take longer than expected to reach equilibrium.[10] Therefore, a minimum equilibration time of 24 hours is recommended.
-
Phase Separation: After equilibration, cease stirring and allow the excess solid to settle to the bottom of the vials. This can be accelerated by centrifugation.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) without disturbing the solid phase.
-
Solvent Evaporation and Mass Determination: Transfer the extracted supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is completely removed, re-weigh the vial to determine the mass of the dissolved solid.
-
Calculation of Solubility: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Mass of dissolved solid (mg)) / (Volume of supernatant extracted (mL))
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation and Interpretation
The quantitative solubility data obtained should be compiled into a clear and concise table for easy comparison across different solvents.
| Solvent Class | Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Observations |
| Protic | Methanol | 5.1 | Experimental Value | |
| Ethanol | 4.3 | Experimental Value | ||
| Isopropanol | 3.9 | Experimental Value | ||
| Aprotic Polar | Acetone | 5.1 | Experimental Value | |
| Acetonitrile | 5.8 | Experimental Value | ||
| Tetrahydrofuran (THF) | 4.0 | Experimental Value | ||
| Dichloromethane (DCM) | 3.1 | Experimental Value | ||
| Ethyl Acetate | 4.4 | Experimental Value | ||
| Aprotic Nonpolar | Toluene | 2.4 | Experimental Value | |
| Hexanes | 0.1 | Experimental Value |
Note: Polarity index values are approximate and for comparative purposes.
The results from this table will provide a clear empirical basis for solvent selection in subsequent synthetic work. For instance, a solvent with high solubility would be ideal for reaction media, while a combination of a high-solubility solvent and a low-solubility (anti-solvent) would be effective for recrystallization and purification. A patent for a related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, describes an isolation method involving partitioning between an aqueous layer and a water-miscible organic solvent like acetonitrile, highlighting the utility of understanding solubility in mixed solvent systems.[11]
Causality and Logical Relationships in Solubility
The interplay between the solute and solvent properties can be visualized to better understand the underlying principles of "like dissolves like."
Caption: Logical relationship between solute-solvent properties and expected solubility.
Conclusion and Future Directions
This guide provides a robust framework for the systematic determination and interpretation of the solubility of this compound in common organic solvents. By following the detailed experimental protocol, researchers can generate the critical data needed to optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics. The principles and methodologies outlined herein are broadly applicable to other boronic acid derivatives, empowering chemists to make data-driven decisions in their synthetic endeavors. Future work should focus on expanding the range of solvents tested and investigating the temperature dependence of solubility to create a comprehensive physicochemical profile of this important building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
A Technical Guide to 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid: Sourcing and Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecules
6-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS No. 867333-04-8) is a polysubstituted arylboronic acid that has emerged as a critical intermediate in modern organic synthesis. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group—imparts specific steric and electronic properties that make it a valuable reagent for the construction of complex molecular architectures. Particularly in the fields of agrochemicals and pharmaceuticals, this building block enables the introduction of a highly functionalized phenyl moiety, which can be crucial for modulating the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.
This guide provides an in-depth overview of the commercial availability of this compound, a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its primary applications, empowering researchers to effectively integrate this versatile reagent into their synthetic workflows.
Commercial Availability and Supplier Overview
Reliable sourcing of starting materials is paramount for reproducible research and development. This compound is available from a number of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the purity, available quantities, and the supplier's quality control documentation. Below is a summary of notable suppliers for this compound.
| Supplier | CAS Number | MDL Number | Purity | Available Quantities |
| Apollo Scientific [1] | 867333-04-8 | MFCD11617260 | >96% | 250mg, 1g, 5g |
| BLD Pharm [2] | 867333-04-8 | - | ≥97% | 1g, 5g, 25g |
| Parchem | 867333-04-8 | - | - | Inquire for details |
| Alchem Pharmtech [3] | 867333-04-8 | - | ≥97% | Inquire for details |
Note: Availability and purity levels are subject to change. It is recommended to consult the respective supplier's website for the most current information.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.
Mechanistic Insight: The "Why" Behind the Protocol
The Suzuki-Miyaura catalytic cycle is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The reaction is initiated by the oxidative addition of an organohalide to the active Pd(0) species. The subsequent crucial step is transmetalation , where the organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. Finally, reductive elimination from the Pd(II) complex yields the desired coupled product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
The choice of catalyst, ligand, base, and solvent is critical for the success of the coupling, especially when dealing with sterically hindered or electronically challenging substrates like this compound. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often employed to facilitate the oxidative addition of the aryl halide and promote the reductive elimination step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: A Step-by-Step Guide
The following protocol is a robust, general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl bromide. This protocol is adapted from established methods for similar electronically rich and sterically demanding substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
1,4-Dioxane, anhydrous (to make a ~0.2 M solution with respect to the aryl bromide)
-
Water, degassed (20% v/v of dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality Insight: The Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields. Establishing and maintaining an inert atmosphere is critical for catalytic efficiency.
-
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Causality Insight: The combination of an organic solvent and water is often beneficial for Suzuki couplings. Dioxane effectively solubilizes the organic reagents and the catalyst complex, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Causality Insight: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of aryl halides and to ensure a reasonable reaction rate. Vigorous stirring is necessary to maintain a homogeneous mixture, especially given the presence of the solid inorganic base.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can then be purified by silica gel column chromatography to yield the desired biaryl product.
Application in Agrochemical Synthesis
A primary and well-documented application of this class of boronic acids is in the synthesis of novel herbicides.[4] Specifically, 4-chloro-2-fluoro-3-substituted-phenylboronic acids are cited as key intermediates for the preparation of 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, two classes of potent herbicidal compounds.[4]
The 6-Chloro-2-fluoro-3-methoxyphenyl moiety, when incorporated into these scaffolds via Suzuki-Miyaura coupling, contributes to the overall efficacy and spectrum of activity of the final herbicide. The specific substitution pattern on the phenyl ring is engineered to optimize binding to the target enzyme in the weed, leading to potent herbicidal action. This makes this compound a compound of significant interest to researchers in the agrochemical industry.
Conclusion
This compound is a strategically important building block, readily available from several commercial suppliers. Its value is most prominently realized through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The provided protocol offers a reliable starting point for researchers to leverage this reagent in their own work. With its established role in the synthesis of next-generation agrochemicals, this boronic acid will likely continue to be a key tool for scientists developing complex, biologically active molecules.
References
- 1. 867333-04-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 867333-04-8|(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid Derivatives
A Senior Application Scientist's Perspective on a Promising Scaffold
Authored by: Gemini AI
Abstract
Substituted phenylboronic acids have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide explores the potential therapeutic applications of a specific, yet underexplored, subclass: 6-Chloro-2-fluoro-3-methoxyphenylboronic acid and its derivatives. Drawing upon the established roles of analogous organoboron compounds, this document provides a comprehensive overview of prospective biological targets, proposes detailed experimental workflows for activity screening, and offers insights into the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the latent potential of this unique chemical entity.
Introduction: The Versatility of the Phenylboronic Acid Moiety
Organoboron compounds, particularly phenylboronic acids, have garnered significant attention in drug discovery due to their unique chemical properties and diverse biological activities.[1][2] The boron atom's empty p-orbital allows for reversible covalent interactions with nucleophilic residues in enzyme active sites, making them potent inhibitors.[3][4] This characteristic has been successfully exploited in the development of FDA-approved drugs such as Bortezomib, a proteasome inhibitor for multiple myeloma, and Vaborbactam, a β-lactamase inhibitor.[5][6]
The subject of this guide, this compound, presents a unique substitution pattern that warrants investigation. The electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electron-donating methoxy group, are likely to modulate the electronic properties and binding affinities of its derivatives. This guide will delve into the most promising potential biological activities for this scaffold, based on the established pharmacology of related compounds.
Potential Biological Activities and Therapeutic Targets
Based on the extensive literature on substituted phenylboronic acids, the following areas represent the most promising avenues for investigating the biological activities of this compound derivatives.
Serine β-Lactamase Inhibition: Combating Antibiotic Resistance
The rise of antibiotic resistance is a critical global health threat, with β-lactamase enzymes being a primary mechanism of resistance in bacteria.[3] Phenylboronic acids have been extensively studied as inhibitors of serine β-lactamases, acting as transition-state analogs that form a reversible covalent bond with the catalytic serine residue.[3][7][8]
Hypothesis: Derivatives of this compound can be designed to specifically inhibit key serine β-lactamases, such as KPC-2 and AmpC, thereby restoring the efficacy of β-lactam antibiotics.[9][10]
Proteasome Inhibition: A Strategy for Anticancer Therapeutics
The ubiquitin-proteasome system is a crucial regulator of protein degradation and a validated target in cancer therapy. Boronic acid-containing compounds, most notably Bortezomib, have demonstrated potent antitumor activity by inhibiting the chymotrypsin-like activity of the 20S proteasome.[5][11]
Hypothesis: Novel non-peptidic proteasome inhibitors can be developed from the this compound scaffold, potentially offering improved selectivity and pharmacokinetic profiles.
Antifungal and Antiparasitic Activity
Organoboron compounds, including benzoxaboroles, have shown significant promise as antifungal and antiparasitic agents.[4][6] These compounds can inhibit key enzymes in fungal and parasitic metabolic pathways. For instance, tavaborole is an FDA-approved antifungal for onychomycosis.
Hypothesis: Derivatives of this compound could be synthesized and evaluated for their efficacy against clinically relevant fungal pathogens (e.g., Candida albicans) and parasites (e.g., Plasmodium falciparum).[6]
Experimental Workflows for Biological Evaluation
A systematic approach to evaluating the biological potential of novel this compound derivatives is crucial. The following section outlines key experimental protocols.
Synthesis of Derivatives
The synthesis of a library of derivatives is the initial step. Standard synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction can be employed to introduce diverse functionalities to the phenylboronic acid core.[12][13]
Diagram: General Synthetic Scheme
Caption: Synthetic workflow for generating a library of derivatives.
Enzyme Inhibition Assays
Protocol:
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target β-lactamase (e.g., KPC-2, AmpC). Prepare a stock solution of a chromogenic cephalosporin substrate (e.g., nitrocefin).
-
Assay Setup: In a 96-well plate, add the enzyme, varying concentrations of the test compound (dissolved in DMSO), and buffer.
-
Initiation and Measurement: Initiate the reaction by adding the nitrocefin substrate. Monitor the change in absorbance at 486 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each compound. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from a relevant cancer cell line (e.g., multiple myeloma RPMI-8226).
-
Assay Setup: In a 96-well plate, incubate the cell lysate with a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) and varying concentrations of the test compound.
-
Measurement: After incubation, measure the fluorescence intensity (excitation/emission ~380/460 nm) to quantify proteasome activity.
-
Data Analysis: Determine the IC50 values for each derivative.
Antimicrobial and Antiparasitic Susceptibility Testing
Protocol:
-
Culture Preparation: Grow the desired fungal strain (e.g., Candida albicans) in appropriate broth medium.
-
Microdilution Assay: In a 96-well plate, perform serial dilutions of the test compounds. Inoculate each well with the fungal culture.
-
Incubation and Observation: Incubate the plates at the optimal temperature for fungal growth. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
Protocol:
-
Parasite Culture: Culture Plasmodium falciparum in human erythrocytes.
-
SYBR Green I Assay: In a 96-well plate, add serial dilutions of the test compounds to the parasitized erythrocytes.
-
Incubation and Lysis: After incubation, lyse the cells and add SYBR Green I dye, which intercalates with DNA.
-
Measurement: Measure fluorescence to quantify parasite proliferation. Calculate IC50 values.
Diagram: Biological Evaluation Workflow
Caption: A tiered approach for the biological evaluation of novel derivatives.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Hypothetical Screening Data for Novel Derivatives
| Compound ID | β-Lactamase (KPC-2) IC50 (µM) | Proteasome (20S) IC50 (µM) | Antifungal (C. albicans) MIC (µg/mL) |
| Derivative 1 | 5.2 | >100 | 32 |
| Derivative 2 | 0.8 | 12.5 | >64 |
| Derivative 3 | >50 | 0.15 | >64 |
| Vaborbactam | 0.09 | NA | NA |
| Bortezomib | NA | 0.005 | NA |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique electronic nature of its substituents may lead to derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The experimental workflows outlined in this guide provide a robust framework for systematically evaluating the biological activities of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize lead compounds and subsequent evaluation in preclinical in vivo models. The versatility of the phenylboronic acid moiety, coupled with rational drug design, positions these derivatives as exciting candidates for addressing unmet medical needs in infectious diseases and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: A Comprehensive Guide to Suzuki-Miyaura Coupling Using 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] First reported in 1979, its significance in constructing biaryl and substituted aromatic compounds was recognized with the 2010 Nobel Prize in Chemistry.[1][2] This powerful palladium-catalyzed reaction has become an indispensable tool in both academic research and industrial drug development due to its mild conditions and the low toxicity of its boron-based reagents.[1][3]
This guide focuses on the practical application of a specific, structurally complex building block: 6-Chloro-2-fluoro-3-methoxyphenylboronic acid . This reagent is of particular interest to medicinal chemists and materials scientists due to the unique electronic and conformational properties imparted by its substitution pattern. The ortho-fluoro and methoxy groups, combined with the chlorine atom, can influence molecular conformation, metabolic stability, and receptor binding interactions. Mastering the coupling of this reagent is key to accessing novel chemical matter.
This document provides a detailed experimental protocol, explains the mechanistic rationale behind procedural choices, offers guidance on optimization, and presents a comprehensive troubleshooting guide to empower researchers to successfully employ this versatile building block.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Palladium(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boronic acid to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group.[5]
-
Reductive Elimination : The final step involves the reductive elimination of the coupled product (Ar-Ar') from the Pd(II) complex, regenerating the active Pd(0) catalyst which re-enters the cycle.[5]
Experimental Protocol: Coupling with this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| Aryl Bromide | Reagent | Standard Supplier | 1.0 equivalent |
| This compound | >95% | Standard Supplier | 1.2 - 1.5 equivalents |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | Standard Supplier | 2-5 mol% |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | 2.0 - 3.0 equivalents, finely powdered |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent |
| Water | Degassed, DI | In-house | Solvent |
| Ethyl Acetate | ACS Grade | Standard Supplier | For workup |
| Brine | Saturated NaCl(aq) | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Standard Supplier | For drying |
| Celite® | Filtration aid | Standard Supplier | For filtration |
| Schlenk flask or reaction vial | Glassware | Standard Supplier | Must be oven-dried |
| Magnetic stir bar | --- | Standard Supplier | --- |
| Inert Gas (Argon or Nitrogen) | High Purity | Standard Supplier | --- |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), finely powdered potassium carbonate (2.0 eq), and the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).[6]
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Anhydrous, powdered base provides a larger surface area for reaction.[7] Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species.[8]
-
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[9]
-
Rationale: Oxygen can lead to oxidative degradation of the phosphine ligands and promote the unwanted homocoupling of the boronic acid, reducing yield and complicating purification.[7]
-
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl halide.[10]
-
Rationale: A mixed aqueous-organic solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[5] Degassing the solvents removes dissolved oxygen.
-
-
Reaction Execution : Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).
-
Rationale: Elevated temperatures are often required to drive the reaction, particularly the initial oxidative addition step. Vigorous stirring is essential in biphasic systems to maximize the interfacial area between the organic and aqueous phases.[7]
-
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[11]
-
Rationale: The aqueous washes remove the inorganic base and boron-containing byproducts.
-
-
Drying and Filtration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture through a small plug of Celite® to remove the drying agent and any fine palladium black particles.[12]
-
Rationale: Complete removal of water is necessary before concentration. Filtering through Celite helps eliminate residual palladium catalyst which can sometimes interfere with subsequent steps or analysis.
-
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the final biaryl product.[7]
Process Optimization and Catalyst Selection
While the provided protocol is a strong starting point, optimization is often necessary for challenging substrates. The choice of catalyst, ligand, base, and solvent can dramatically impact reaction efficiency.
Catalyst and Ligand Selection
For sterically hindered or electron-rich substrates, such as this compound, more advanced catalyst systems may be required. Buchwald ligands, known for their bulk and electron-donating properties, are particularly effective.[13][14]
| Catalyst/Ligand System | Substrate Scope | Advantages |
| Pd(dppf)Cl₂ | General purpose, good for many aryl bromides/iodides | Air-stable, reliable, commercially available.[8] |
| Pd₂(dba)₃ / SPhos | Electron-rich and hindered aryl chlorides/bromides | High activity, allows for lower catalyst loading and room temperature reactions in some cases.[15][16] |
| Pd(OAc)₂ / XPhos | Unactivated aryl/heteroaryl chlorides, hindered substrates | Highly universal ligand, excellent for challenging couplings.[13][14] |
| "Ligandless" (e.g., Pd(OAc)₂) | Activated aryl bromides/iodides | Simple, inexpensive. Often less efficient for complex substrates.[17] |
Base and Solvent Screening
The base and solvent are intrinsically linked. Stronger bases may be needed for less reactive coupling partners, but can also promote side reactions.[9]
| Base | Common Solvents | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | A versatile, moderately strong base suitable for many systems.[6] |
| K₃PO₄ | Dioxane/H₂O, Toluene | A stronger base, often effective for difficult couplings, including those with aryl chlorides.[15] |
| Cs₂CO₃ | Dioxane, Toluene, THF | A highly effective but more expensive base, often used when others fail.[18] |
| KF | THF, Toluene | A milder base, useful for substrates sensitive to hydrolysis.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reagents. 4. Incorrect base/solvent combination. | 1. Use a fresh batch of catalyst or a more robust precatalyst (e.g., Buchwald G3/G4).[7] 2. Ensure thorough degassing of solvents and proper inert gas technique.[9] 3. Try a different solvent system (e.g., Toluene/H₂O, DMF). 4. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).[15] |
| Protodeboronation | 1. Boronic acid instability, especially with electron-rich systems. 2. Presence of excess water or protic sources. 3. Reaction is too slow, allowing for degradation. | 1. Use the boronic acid as soon as possible after purchase/synthesis. Consider converting to a more stable pinacol (Bpin) or MIDA boronate ester.[5][9] 2. Use anhydrous solvents and a non-aqueous base like CsF. 3. Increase reaction rate with a more active catalyst system (e.g., SPhos, XPhos).[9] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without efficient reduction. | 1. Improve inert gas technique; rigorously degas all solvents.[7] 2. Ensure reaction conditions promote reduction of Pd(II) to Pd(0). This side reaction is often minor with good technique.[10] |
| Difficult Purification | 1. Co-elution with homocoupled byproduct or starting materials. | 1. Optimize the reaction to drive it to completion. 2. Adjust the polarity of the chromatography eluent system carefully. Recrystallization may be an alternative.[12] |
Safety Information
-
This compound : May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Palladium Catalysts : Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.
-
1,4-Dioxane : A flammable liquid and potential carcinogen. Handle only in a fume hood.
-
Bases : Inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thermofishersci.in [thermofishersci.in]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Buchwald Phosphine Ligands [merckmillipore.com]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Reaction Conditions for 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid Cross-Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4] The specific boronic acid of interest, 6-Chloro-2-fluoro-3-methoxyphenylboronic acid, presents a unique combination of steric hindrance and electronic properties due to its ortho-substituents. Understanding the optimal conditions for its cross-coupling is crucial for its effective utilization in complex molecule synthesis. This guide provides a comprehensive overview of the key parameters influencing the success of Suzuki-Miyaura couplings involving this and structurally related boronic acids, offering detailed protocols and troubleshooting advice.
Physicochemical Properties and Safety Considerations
This compound is a solid at room temperature. It is important to handle this reagent in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6][7] The material may cause skin, eye, and respiratory irritation.[5][7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7][8]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the reaction mechanism is paramount to rational optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species.[1][3]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X).[3]
-
Transmetalation: The organic moiety from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center, a step that is critically facilitated by a base.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the biaryl product, regenerating the Pd(0) catalyst.[9]
For sterically hindered boronic acids like this compound, both the oxidative addition and transmetalation steps can be challenging and require careful selection of the catalyst system.
Optimizing Reaction Parameters: A Systematic Approach
The success of a Suzuki-Miyaura coupling, particularly with challenging substrates, hinges on the judicious selection of several key components.
Catalyst System: The Palladium Source and Ligand
The choice of the palladium precursor and, more importantly, the ligand is critical for a successful reaction.[10] While Pd(PPh₃)₄ can be effective for simple couplings, more demanding substrates often require more sophisticated catalyst systems.
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts, such as PdCl₂(dppf) and palladacycles, are often preferred for their ease of handling and consistent generation of the active Pd(0) species in situ.[11] Pd(OAc)₂ and Pd₂(dba)₃ are also common choices, typically used in conjunction with a phosphine ligand.[1]
-
Ligands: For sterically hindered boronic acids, bulky and electron-rich phosphine ligands are generally the most effective.[9] These ligands promote both oxidative addition and reductive elimination. However, it is important to note that excessively bulky ligands can sometimes accelerate the undesirable side reaction of protodeboronation.[12]
| Ligand Type | Examples | Key Characteristics |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Highly effective for sterically hindered and electron-rich substrates. Promote efficient catalyst turnover.[4] |
| Bidentate Phosphines | dppf, Xantphos | Offer good catalyst stability and can be effective in a broad range of applications. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong electron donors that form stable palladium complexes, often used for challenging couplings. |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the transmetalation step by forming a boronate species, which is more nucleophilic than the corresponding boronic acid. The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
-
Inorganic Bases:
-
Potassium Phosphate (K₃PO₄): A strong and effective base, often used for difficult couplings.[10]
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): Milder bases, frequently used in biphasic solvent systems.
-
Cesium Carbonate (Cs₂CO₃) and Cesium Fluoride (CsF): Often employed for challenging couplings due to their high solubility and basicity.
-
-
Organic Bases:
-
Triethylamine (TEA) and Diisopropylethylamine (DIPEA): Generally less effective for Suzuki couplings but can be used in specific cases.
-
For substrates prone to protodeboronation, using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[11]
Solvent Systems: Ensuring Solubility and Promoting Reaction
The solvent must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if present).
-
Aprotic Solvents:
-
Toluene, Dioxane, and Tetrahydrofuran (THF): Common choices for Suzuki couplings. They are often used with a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.[1]
-
Dimethylformamide (DMF) and Dimethylacetamide (DMAc): Polar aprotic solvents that can be effective for less reactive substrates.
-
-
Protic Solvents:
-
Alcohols (e.g., isopropanol, n-butanol): Can be used, but care must be taken as they can participate in side reactions.
-
Crucially, all solvents must be thoroughly degassed to remove dissolved oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. [11] This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by the freeze-pump-thaw method.[13]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be required depending on the specific coupling partner.
Diagram: General Experimental Workflow
Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Screening Conditions
This protocol is designed for small-scale reactions to efficiently screen different catalysts, ligands, bases, and solvents.
-
Preparation: To an array of reaction vials, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv.) and ligand (0.01-0.1 equiv.) to each vial.
-
Solvent Addition: Add the degassed solvent to each vial to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][11]
-
Monitoring and Analysis: After a set time (e.g., 2-24 hours), cool the reactions to room temperature. Quench a small aliquot of each reaction mixture and analyze by LC-MS or GC-MS to determine the optimal conditions.
Optimized Protocol for a Model Coupling
The following is a representative protocol based on common conditions for challenging Suzuki couplings.
-
Reaction Components:
-
Aryl Bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.)
-
SPhos (0.04 mmol, 0.04 equiv.)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Toluene/H₂O (10:1 v/v, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum and evacuate and backfill with argon three times.[10]
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Incorrect base or solvent. | Use a fresh batch of catalyst and ligand.[11] Ensure thorough degassing of all solvents.[11] Screen a panel of bases and solvents. |
| Protodeboronation | Base is too strong; Presence of water; High reaction temperature. | Switch to a milder base (e.g., K₂CO₃, KF).[10][11] Use anhydrous conditions if possible.[10][11] Lower the reaction temperature.[10] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[1][10] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere and that all reagents and solvents are properly degassed.[11] |
| Dehalogenation of Aryl Halide | Certain ligands and bases can promote this side reaction. | Screen different ligands and bases. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex molecular architectures. By systematically optimizing the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques, researchers can achieve high yields and minimize side reactions. This guide provides a solid foundation for developing robust and reproducible protocols for this and other challenging cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Introduction: Navigating the Challenges of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly indispensable in the pharmaceutical and materials science sectors for constructing biaryl scaffolds, which are core motifs in numerous bioactive molecules and advanced materials.[4][5][6]
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of a challenging substrate: 6-Chloro-2-fluoro-3-methoxyphenylboronic acid. The unique substitution pattern of this boronic acid, featuring an ortho-fluoro group, a meta-methoxy group, and a para-chloro substituent relative to the boronic acid moiety, presents distinct steric and electronic challenges that demand careful consideration in catalyst selection and reaction optimization. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, chloro) groups, combined with the steric hindrance imparted by the ortho-fluoro group, can significantly influence the reaction kinetics and overall efficiency.[7][8]
These application notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to troubleshoot and adapt these methods for their specific synthetic targets.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A foundational understanding of the catalytic cycle is paramount for rational optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species.[2][9] The rate of this step is often influenced by the nature of the halide (I > Br > OTf >> Cl) and the electronic properties of the aryl halide.[9]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[2][9]
dot graph "Suzuki-Miyaura Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd2_complex [label="Ar-Pd(II)-X\n Ln", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd2_biaryl [label="Ar-Pd(II)-Ar'\n Ln", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label="Ar'-B(OH)2\nBase"]; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-Ar'"]; } caption: "Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction."
Catalyst and Ligand Selection: A Strategic Approach for a Hindered Substrate
The success of a Suzuki-Miyaura coupling, particularly with a sterically and electronically complex substrate like this compound, hinges on the judicious selection of the palladium source and, critically, the supporting ligand.
Palladium Precatalysts
While various palladium sources can be employed, Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species are often preferred for their air and moisture stability.[1] Common choices include:
-
Palladium(II) Acetate (Pd(OAc)₂): A versatile and cost-effective option.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A source of Pd(0), often used in combination with a chosen phosphine ligand.[1]
For challenging couplings, pre-formed palladium precatalysts incorporating a ligand, such as those from the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) families, can offer superior performance and reproducibility.[1][13][14]
The Decisive Role of Ligands
The ligand plays a multifaceted role in the catalytic cycle, influencing the catalyst's stability, solubility, and reactivity. For substrates like this compound, ligands with specific characteristics are required to overcome the inherent challenges.
-
Electron-Rich and Bulky Ligands: These are often essential for promoting the oxidative addition of less reactive aryl chlorides and facilitating the reductive elimination step.[9][12][15] The steric bulk can also help to prevent the formation of undesired side products.[16][17]
-
Biarylphosphine Ligands (Buchwald-type): Ligands such as SPhos, XPhos, and RuPhos are particularly effective for sterically demanding couplings.[12][15][18] Their bulk and electron-donating properties enhance catalyst activity and stability.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form highly stable and active palladium complexes, making them suitable for difficult couplings.[11][19]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization of reaction parameters may be necessary for different coupling partners.
Protocol 1: General Screening Conditions with a Buchwald Ligand
This protocol is designed for initial screening and optimization.
Reagents and Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), aqueous solution (e.g., 2 M)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[20]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by the aqueous potassium phosphate solution. The use of a biphasic solvent system is common in Suzuki reactions.[21]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: "General workflow for the Suzuki-Miyaura coupling reaction."
Protocol 2: Utilizing a Pre-formed Catalyst for Enhanced Reliability
This protocol employs a commercially available, air-stable precatalyst, which can improve reproducibility.
Reagents and Materials:
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate])
-
Cesium carbonate (Cs₂CO₃)
-
tert-Amyl alcohol
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (sealed vial)
-
Magnetic stirrer and hotplate
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.5 equiv.), the aryl chloride (1.0 equiv.), XPhos Pd G3 (2 mol%), and cesium carbonate (2.0 equiv.) to a reaction vial with a stir bar.
-
Solvent Addition: Add tert-amyl alcohol to the vial.
-
Reaction Execution: Seal the vial and heat with vigorous stirring in a preheated oil bath at 100-120 °C. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Data Presentation and Analysis
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 M aq.) | Dioxane | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | XPhos Pd G3 (2 mol%) | - | K₂CO₃ | THF/H₂O | 80 | 16 | 88 |
| 4 | PEPPSI-IPr (3 mol%) | - | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 90 |
Yields are representative and may vary depending on the specific aryl halide used.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand/precatalyst system. Ensure the reaction is thoroughly deoxygenated.[20][22]
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene can be a significant side reaction, especially at elevated temperatures and in the presence of water.[1] Using a more stable boronic ester (e.g., a pinacol ester) or minimizing reaction time can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[1] Rigorous degassing is essential.
-
Solubility Issues: If reactants or the catalyst are not fully soluble, a change in solvent or the addition of a co-solvent may be necessary.[23]
Conclusion
The Suzuki-Miyaura coupling of this compound, while presenting challenges due to steric hindrance and mixed electronic effects, can be achieved with high efficiency through the careful selection of a suitable palladium catalyst and ligand system. Bulky, electron-rich biarylphosphine ligands and N-heterocyclic carbenes have proven to be particularly effective. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully synthesize a wide range of substituted biaryl compounds for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scite.ai [scite.ai]
- 17. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. reddit.com [reddit.com]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in blockbuster drugs, natural products, and advanced organic materials.[1][2] Their unique three-dimensional arrangement and electronic properties allow for precise interactions with biological targets and give rise to desirable material characteristics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-carbon bonds, particularly for creating biaryl linkages.[3] This reaction's tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids have cemented its status as an indispensable tool for researchers.[4]
This guide focuses on the application of a specific, highly functionalized building block, 6-Chloro-2-fluoro-3-methoxyphenylboronic acid , in the synthesis of complex biaryl compounds. The unique substitution pattern of this reagent—featuring a sterically demanding ortho-chloro group, an ortho-fluoro atom, and a meta-methoxy group—presents both opportunities and challenges in Suzuki-Miyaura couplings. Understanding the interplay of these substituents is critical for developing efficient and high-yielding synthetic protocols. This document provides a detailed exploration of the reaction mechanism, optimized experimental procedures, and expert insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[5] A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions, especially when dealing with sterically hindered or electronically complex substrates like this compound. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf >> Cl.[3]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic moiety from the organoboron reagent to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] For sterically hindered boronic acids, such as the topic of this guide, the choice of base and solvent can significantly impact the efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the desired biaryl product and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. Given the sterically hindered nature of the boronic acid, the use of a bulky, electron-rich phosphine ligand such as XPhos or SPhos is highly recommended to facilitate the transmetalation and reductive elimination steps.[5][6]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (2 mol%), XPhos (4 mol%), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, respectively). The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). For microwave-assisted reactions, temperatures up to 150 °C for shorter durations can be employed.[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Data Presentation: Key Reaction Parameters and Considerations
The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations and provides a starting point for optimization.
| Parameter | Recommended Choice(s) | Rationale and Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective Pd(II) and Pd(0) sources, respectively, that readily form the active catalytic species in the presence of a phosphine ligand. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands are crucial for promoting the oxidative addition of less reactive aryl chlorides and facilitating the reductive elimination of sterically hindered biaryls.[5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings due to their higher basicity and solubility in the reaction medium. |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, THF/Water | A biphasic solvent system is typically employed. The organic solvent solubilizes the reactants and catalyst, while water aids in dissolving the base and facilitating the formation of the active boronate species. |
| Temperature | 80-110 °C (conventional heating), up to 150 °C (microwave) | Higher temperatures are often required to overcome the activation energy for the coupling of sterically hindered substrates. Microwave irradiation can significantly reduce reaction times.[7] |
graph TD { subgraph Experimental Workflow A[Reactant Weighing and Vessel Charging] --> B{Inert Atmosphere Purge}; B --> C[Solvent and Reagent Addition]; C --> D{Reaction at Elevated Temperature}; D --> E[Reaction Monitoring (TLC/LC-MS)]; E --> F{Workup and Extraction}; F --> G[Purification (Column Chromatography)]; G --> H[Product Characterization]; endstyle A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style G fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#202124 style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF
}
Conclusion and Future Perspectives
The synthesis of highly substituted biaryl compounds is a critical endeavor in the pursuit of novel pharmaceuticals and advanced materials. This compound represents a valuable and versatile building block for accessing unique chemical space. The protocols and insights provided in this guide, grounded in the fundamental principles of the Suzuki-Miyaura cross-coupling, offer a robust starting point for researchers. The sterically demanding nature of this boronic acid necessitates the use of modern, highly active catalyst systems, such as those employing bulky biarylphosphine ligands. By carefully considering the interplay of catalyst, ligand, base, and solvent, researchers can successfully employ this reagent to construct complex molecular architectures. Future advancements in ligand design and catalytic systems will undoubtedly further expand the scope and efficiency of coupling reactions involving such challenging substrates, paving the way for the discovery of next-generation therapeutics and functional materials.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Modern Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. Phenylboronic acids are a cornerstone of synthetic medicinal chemistry, primarily for their utility in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid, a highly functionalized intermediate. We will dissect the rationale behind its use, from the influence of its unique substitution pattern on molecular interactions and pharmacokinetics to its practical application in robust synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of complex molecular architectures.
Introduction: The Value Proposition of a Polysubstituted Aryl Scaffold
Phenylboronic acids are indispensable tools for medicinal chemists, enabling the efficient formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[3][4] This reaction is fundamental to constructing the complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.
The subject of this guide, this compound, is not a simple aryl donor. Its true value lies in the specific arrangement of its chloro, fluoro, and methoxy substituents. This trifecta of functional groups provides a pre-packaged set of physicochemical properties that can be strategically embedded into a drug candidate to modulate its biological activity, selectivity, and pharmacokinetic profile.
-
Fluorine: Often incorporated to block metabolic oxidation at that position, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.
-
Chlorine: Can participate in halogen bonding, a significant non-covalent interaction with protein targets, and can fill hydrophobic pockets. Its presence also influences the electronic nature of the ring.
-
Methoxy Group: Acts as a hydrogen bond acceptor and can be crucial for orienting a molecule within a binding site. It also impacts solubility and metabolic stability.
The strategic placement of these groups offers a sophisticated approach to lead optimization, allowing chemists to fine-tune a molecule's properties with high precision.
Physicochemical Profile and Handling Considerations
A thorough understanding of a reagent's properties is critical for its effective use.
| Property | Data | Source |
| IUPAC Name | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | PubChem[5] |
| CAS Number | 944129-07-1 | PubChem[5] |
| Molecular Formula | C₇H₇BClFO₃ | PubChem[5] |
| Molecular Weight | 204.39 g/mol | PubChem[5] |
| Appearance | Typically an off-white to white solid | N/A |
Reactivity and Stability: The electronic character of the aryl ring is modulated by its substituents. The strongly electron-withdrawing fluorine and chlorine atoms decrease the pKa of the boronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1]
While generally stable, boronic acids can undergo protodeboronation or oxidation.[6] For long-term storage or use in complex, multi-step syntheses, conversion to a more stable derivative, such as a pinacol ester, is a common and recommended strategy.[3] This enhances stability for both storage and handling in a laboratory setting.[3]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a highly reliable method for creating biaryl structures.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.[4][7]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor
This protocol outlines a general procedure for coupling this compound with a heterocyclic halide, a common strategy in the synthesis of kinase inhibitors.[8][9]
Reaction Scheme:
Materials:
-
This compound (1.2 eq)
-
Heteroaryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Heteroaryl Bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a 10:1 toluene:water mixture (e.g., 10 mL toluene, 1 mL water). The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Causality Behind Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for coupling with aryl chlorides, which are less reactive than bromides or iodides.[7] This ligand promotes the challenging oxidative addition step.
-
Base and Solvent: A biphasic Toluene/Water system with K₃PO₄ is a robust combination that facilitates the activation of the boronic acid for transmetalation while being compatible with a wide range of functional groups.[4]
Strategic Role in Structure-Activity Relationship (SAR) Studies
This building block is exceptionally valuable for systematic SAR exploration. By keeping the 6-chloro-2-fluoro-3-methoxyphenyl moiety constant and varying the coupling partner, chemists can rapidly generate a library of analogs to probe a biological target.[10][11]
Caption: Workflow for SAR exploration using a common boronic acid scaffold.
The resulting data allows for a clear understanding of how modifications to one part of the molecule affect its overall activity, guiding the design of more potent and selective compounds. For example, in the development of dopamine D1 receptor antagonists, the presence of a 6-chloro group was found to enhance affinity, demonstrating the direct impact of such substituents.[10]
Synthesis of the Reagent
While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. The synthesis is typically achieved via directed ortho-metalation.
Caption: Synthetic workflow for this compound.
This process involves the deprotonation of 2-chloro-6-fluoroanisole at the position between the fluorine and methoxy groups using a strong base like n-butyllithium (n-BuLi), followed by trapping the resulting aryllithium species with an electrophilic boron source like trimethyl borate.[12][13] Acidic workup then hydrolyzes the borate ester to the final boronic acid.[12]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its pre-functionalized scaffold allows for the direct installation of a molecular fragment with tailored electronic and steric properties, accelerating the discovery and optimization of bioactive compounds. By understanding its properties, reactivity, and the robust protocols for its use in Suzuki-Miyaura coupling, researchers can effectively harness its potential to build the next generation of complex therapeutics.
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 13. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds Utilizing 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast number of FDA-approved drugs and clinical candidates. The precise control over their substitution patterns is paramount for modulating pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Elimination) properties.
6-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS No. 867333-04-8) has emerged as a highly valuable and versatile building block for this purpose.[1] Its unique trifunctionalized aromatic ring—featuring a chloro group, a fluoro group, and a methoxy group—offers a sophisticated tool for chemists. The ortho-fluoro and meta-methoxy substituents significantly influence the electronic and conformational properties of the phenyl ring, while the chloro group provides an additional vector for synthetic diversification or metabolic blocking. Boronic acids are generally stable, non-toxic, and readily synthesized, making them ideal intermediates in organic chemistry.[2]
This guide provides an in-depth exploration of the practical applications of this compound in constructing novel heterocyclic frameworks. We will move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-N/C-O bond formation.
Physicochemical Properties and Safe Handling
Proper handling and storage of starting materials are foundational to reproducible and safe experimentation. Arylboronic acids are generally stable solids, but can be susceptible to degradation under certain conditions.[3]
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 867333-04-8 |
| Molecular Formula | C₇H₇BClFO₃ |
| Molecular Weight | 204.39 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically >97% |
| Storage Conditions | Store refrigerated (2-8°C) under inert gas |
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[4][5]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust.[5][6]
-
Handling: Avoid dust formation. Use appropriate tools for transfer. Wash hands thoroughly after handling.[4][6]
-
Storage: Keep the container tightly closed in a dry, refrigerated, and well-ventilated place. This material can be air and moisture sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation, such as protodeboronation.[4]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]
Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, particularly for creating biaryl and heteroaryl-aryl structures.[7] Its tolerance of a wide range of functional groups and the relatively low toxicity of boron byproducts make it a preferred method in drug discovery.[8]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing the reaction.[9]
Protocol: Synthesis of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)pyridine
This protocol details the coupling of this compound with 2-bromopyridine, a common heterocyclic partner.
Materials:
-
This compound (1.0 equiv.)
-
2-Bromopyridine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.08 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
Toluene (solvent)
-
Water (deionized)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), 2-bromopyridine (1.2 equiv.), and anhydrous K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh and add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.). Add this catalyst/ligand mixture to the main reaction flask.
-
Solvent Addition: Add a 4:1 mixture of Toluene and Water to the flask to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Degassing: Stir the suspension and degas the mixture by bubbling Argon through it for 15-20 minutes. This is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 6-18 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes remove the inorganic base and boron byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(6-Chloro-2-fluoro-3-methoxyphenyl)pyridine.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/PPh₃): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. For more challenging couplings, more electron-rich and bulky phosphine ligands like SPhos or XPhos can be employed.[8]
-
Base (K₂CO₃): The base is essential for activating the boronic acid. It facilitates the transmetalation step by forming a more nucleophilic boronate species [-B(OH)₃]⁻.[10] The choice of base can be critical; stronger bases like K₃PO₄ are sometimes required for less reactive substrates.[9]
-
Solvent System (Toluene/Water): The biphasic solvent system is effective for many Suzuki couplings. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the formation of the active boronate species.
Application 2: Chan-Lam Coupling for C-N/C-O Bond Formation
While the Suzuki reaction builds carbon skeletons, the Chan-Lam coupling offers a powerful and complementary strategy for forging carbon-heteroatom bonds.[11] This copper-catalyzed reaction couples arylboronic acids with N-H or O-H containing compounds, such as amines, amides, and phenols, to form aryl amines and aryl ethers, respectively.[12][13] A key advantage is that it can often be conducted at room temperature and open to the air, making it operationally simpler than many palladium-catalyzed C-N couplings.[11]
General Experimental Workflow
The Chan-Lam coupling provides a direct route to N-aryl and O-aryl heterocycles, which are prevalent motifs in pharmaceuticals.
Protocol: Synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)-1H-imidazole
This protocol demonstrates the N-arylation of imidazole, a foundational heterocyclic ring.
Materials:
-
This compound (1.0 equiv.)
-
Imidazole (2.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 - 2.0 equiv., stoichiometric)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM) or Toluene (solvent)
-
Molecular Sieves (4Å), activated
-
Round-bottom flask
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), imidazole (2.0 equiv.), Cu(OAc)₂ (1.5 equiv.), and activated 4Å molecular sieves (approx. 200 mg per mmol of boronic acid).
-
Solvent and Base Addition: Add DCM as the solvent, followed by pyridine (2.0 equiv.). The pyridine acts as both a base and a ligand to facilitate the reaction.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically open to the atmosphere, as oxygen from the air serves as the terminal oxidant to regenerate the active copper species.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours to reach completion. Gentle heating (40-50°C) can be applied to accelerate slow reactions.
-
Workup: Upon completion, dilute the reaction mixture with more DCM and filter it through a pad of Celite to remove the copper salts and molecular sieves.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium hydroxide or EDTA to remove residual copper. Follow with a water and brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in DCM) to obtain the pure N-arylated imidazole.
Causality Behind Experimental Choices:
-
Copper Source (Cu(OAc)₂): Copper(II) acetate is a common, inexpensive, and effective catalyst/reagent for this transformation.[13] While sometimes used in catalytic amounts, stoichiometric quantities are often employed in lab-scale synthesis to ensure high conversion.
-
Atmosphere (Air): Unlike palladium catalysis, which is highly sensitive to oxygen, the Chan-Lam coupling often utilizes O₂ from the air as the terminal oxidant to turn over the catalytic cycle, re-oxidizing Cu(I) back to the active Cu(II) state.[13]
-
Molecular Sieves: These are added to remove water from the reaction mixture. While not always essential, they can significantly reduce the formation of undesired side products like phenols (from oxidation of the boronic acid) and protodeboronation products.[14]
Characterization of Synthesized Compounds
Confirmation of the structure and purity of the newly synthesized heterocyclic compounds is essential. Standard analytical techniques are employed for full characterization.
Table 2: Expected Analytical Data for 2-(6-Chloro-2-fluoro-3-methoxyphenyl)pyridine
| Analysis Technique | Expected Result |
| ¹H NMR | Aromatic protons of both the pyridine and phenyl rings will appear in the δ 7.0-8.8 ppm region with characteristic coupling constants. The methoxy singlet will appear around δ 3.9-4.1 ppm. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely showing coupling to adjacent aromatic protons. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the C-Cl, C-F, and C-O carbons at their expected chemical shifts. |
| LC-MS (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion (mass-to-charge ratio of 238.04 for C₁₂H₉ClFN₂O). |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of novel heterocyclic compounds. Through robust and reliable methods like the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, researchers can efficiently introduce this richly functionalized aryl moiety to create diverse molecular scaffolds. The protocols and insights provided herein serve as a practical guide for scientists in drug discovery and materials science, enabling the rational design and construction of next-generation molecules with tailored properties.
References
- 1. 867333-04-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. carlroth.com [carlroth.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Chan-Lam Coupling [organic-chemistry.org]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid
Foreword: The Strategic Importance of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Modern Drug Discovery
This compound is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique substitution pattern makes it a valuable precursor for introducing a highly functionalized phenyl moiety into target molecules. This is most notably achieved through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] The ability to construct complex molecular architectures with precision has positioned this boronic acid as a key intermediate in the synthesis of a variety of biologically active compounds, including herbicides and active pharmaceutical ingredients (APIs).[2][3]
The transition from laboratory-scale synthesis to industrial production of this intermediate is fraught with challenges. The most common synthetic routes employ pyrophoric organolithium reagents at cryogenic temperatures, demanding stringent safety protocols and specialized equipment.[4] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the safe and efficient scale-up of this compound synthesis, tailored for researchers, scientists, and drug development professionals.
PART 1: The Synthetic Pathway: From Starting Material to Boronic Acid
The most prevalent and scalable synthesis of this compound commences with the commercially available 2-chloro-6-fluoroanisole. The core of the synthesis involves a highly regioselective ortho-lithiation directed by the methoxy group, followed by quenching with a trialkyl borate ester and subsequent hydrolysis to yield the desired boronic acid.
References
one-pot synthesis involving 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Application Note & Protocol
Facilitating Drug Discovery: A Streamlined One-Pot Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Scaffolds Using 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid
Abstract
This application note provides a detailed, field-proven protocol for a one-pot Suzuki-Miyaura cross-coupling reaction utilizing this compound. This key building block is of significant interest in medicinal chemistry due to the advantageous physicochemical properties conferred by its substitution pattern. The chloro, fluoro, and methoxy groups are frequently employed in drug design to modulate potency, selectivity, and pharmacokinetic profiles.[1][2][3] This guide is designed for researchers, scientists, and professionals in drug development, offering a robust and efficient methodology for synthesizing complex biaryl structures, which are prevalent in many therapeutic agents, particularly kinase inhibitors.[4] We will delve into the causality behind experimental choices, provide a step-by-step protocol, and offer troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction: Strategic Importance in Medicinal Chemistry
Arylboronic acids are indispensable building blocks in modern synthetic chemistry, primarily due to their stability, low toxicity, and versatile reactivity in metal-catalyzed processes like the Suzuki-Miyaura reaction.[5][6] The specific intermediate, this compound, incorporates a unique combination of functional groups that are strategically important in drug discovery. The presence of a halogen atom (chlorine) can enhance binding interactions and improve metabolic stability, while the fluoro and methoxy groups can modulate lipophilicity and hydrogen-bonding potential.[1][2]
One-pot synthesis protocols, where sequential reactions are conducted in a single reactor without isolating intermediates, offer significant advantages over traditional multi-step procedures. They improve overall efficiency, reduce solvent waste, minimize material loss, and shorten timelines—critical factors in a drug discovery setting. This document outlines a one-pot Suzuki-Miyaura coupling that leverages these benefits for the rapid generation of diverse biaryl scaffolds from this valuable boronic acid intermediate.[4]
Core Principle: The Suzuki-Miyaura Cross-Coupling Mechanism
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, styrenes, and polyolefins. The catalytic cycle, typically driven by a Palladium(0) complex, involves three key steps[7]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this step.[6]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Our one-pot protocol is designed to seamlessly execute this cycle for the efficient coupling of this compound with a heteroaryl halide, a common strategy for accessing hinge-binding fragments in kinase inhibitors.[4]
Application Protocol: One-Pot Synthesis of a Phenyl-Pyridine Scaffold
This protocol details the coupling of this compound with 5-bromo-2-methylpyridine to exemplify the synthesis of a biaryl scaffold relevant to pharmaceutical research.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |
| This compound | C₇H₆BClFO₃ | 204.38 | ≥97% | e.g., Sigma-Aldrich |
| 5-Bromo-2-methylpyridine | C₆H₆BrN | 172.02 | ≥98% | e.g., Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst Grade | e.g., Strem |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 410.52 | ≥98% | e.g., Sigma-Aldrich |
| Potassium Phosphate, tribasic (K₃PO₄) | K₃PO₄ | 212.27 | Anhydrous, ≥98% | e.g., Acros Organics |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | HPLC Grade | --- |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | --- |
| Brine (Saturated NaCl solution) | NaCl(aq) | --- | --- | --- |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | --- |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow Visualization
Caption: Workflow for the one-pot Suzuki-Miyaura coupling.
Step-by-Step Protocol
-
System Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 1.02 g, 5.0 mmol), 5-bromo-2-methylpyridine (1.1 eq, 0.95 g, 5.5 mmol), and anhydrous K₃PO₄ (3.0 eq, 3.18 g, 15.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and SPhos (0.04 eq, 164 mg, 0.4 mmol).
-
Causality Note: The Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for coupling with challenging substrates like heteroaryl chlorides or bromides.[8]
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) and deionized water (5 mL) via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent (boronic acid) is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with deionized water (50 mL) and ethyl acetate (50 mL). c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 50 mL). d. Combine the organic layers and wash with brine (50 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | 5-(6-Chloro-2-fluoro-3-methoxyphenyl)-2-methylpyridine |
| Appearance | White to off-white solid |
| Expected Yield | 75-90% |
| Characterization | ¹H NMR, ¹³C NMR: Confirm structure and purity. |
| LC-MS: Confirm molecular weight and purity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently anhydrous reagents/solvents.3. Ineffective base. | 1. Ensure thorough degassing; use fresh catalyst.2. Use freshly opened anhydrous solvents.3. Use freshly ground, anhydrous K₃PO₄. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Presence of oxygen. | 1. Reduce reaction temperature to 80-90 °C.2. Improve degassing procedure. |
| Decomposition of Boronic Acid | 1. Prolonged reaction time at high temperature.2. Base is too strong for the substrate. | 1. Monitor reaction closely and stop once complete.2. Consider a milder base like K₂CO₃. |
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable peroxide-former; use from a freshly opened bottle and handle with caution.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a reliable and efficient one-pot protocol for the Suzuki-Miyaura cross-coupling of this compound. By explaining the rationale behind key experimental steps and offering practical guidance, this document equips researchers to confidently synthesize complex biaryl molecules. The streamlined nature of this one-pot approach is particularly advantageous for generating compound libraries in a drug discovery context, accelerating the development of novel therapeutics.
References
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-chloro-2-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help improve reaction yields and overcome common challenges. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Enhancing Yields and Overcoming Reaction Hurdles
This section addresses specific problems you may encounter when using this compound in Suzuki coupling reactions. The unique substitution pattern of this boronic acid, featuring a moderately reactive chloro group and potential steric hindrance from the ortho-fluoro and methoxy groups, can present challenges.
Question 1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the most likely causes and how can I address them?
Low yields in this specific Suzuki coupling are often multifactorial, stemming from issues with catalyst activation, substrate reactivity, or competing side reactions.
Underlying Causes and Solutions:
-
Inefficient Oxidative Addition: The primary hurdle for aryl chlorides in Suzuki couplings is the initial oxidative addition to the Pd(0) catalyst, which is slower compared to aryl bromides or iodides. The electron-withdrawing nature of the ortho-fluoro group can further deactivate the aryl chloride, while the ortho-methoxy group can sterically hinder the palladium's approach.
-
Solution 1: Catalyst and Ligand Selection: Employing specialized palladium catalysts and ligands designed for activating aryl chlorides is crucial. Electron-rich and sterically bulky phosphine ligands are highly effective. For instance, ligands like SPhos, XPhos, and RuPhos have demonstrated significant success in coupling sterically hindered and electron-poor aryl chlorides. Consider using pre-formed palladium catalysts such as [Pd(SPhos)G4] or [Pd(XPhos)G3], which are known for their high activity.
-
Solution 2: Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential side reactions and decomposition at excessively high temperatures.
-
-
Protodeboronation: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and at elevated temperatures. This side reaction consumes your starting material and reduces the overall yield.
-
Solution: Anhydrous Conditions and Base Selection: Ensure your solvent and reagents are thoroughly dried. Using a base that is not excessively nucleophilic or hydrolytic can also mitigate this issue. Potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base to facilitate the transmetalation step but is less prone to causing protodeboronation compared to stronger bases like sodium hydroxide.
-
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields in the specified Suzuki coupling.
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of boronic acids to form a symmetrical biaryl species is a common side reaction, often promoted by the presence of oxygen and certain palladium species.
Minimizing Homocoupling:
-
Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period.
-
Palladium Source: The choice of palladium precursor can influence the extent of homocoupling. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.
-
Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents) can sometimes favor the desired cross-coupling over homocoupling. However, this may complicate purification, so a careful balance is needed.
Question 3: What are the optimal reaction conditions (base, solvent, temperature) for the Suzuki coupling of this compound?
While optimal conditions are often substrate-dependent, the following provides a robust starting point for this particular boronic acid.
Recommended Starting Conditions:
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | [Pd(SPhos)G4] or [Pd(XPhos)G3] (1-3 mol%) | High activity for aryl chlorides. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Electron-rich and bulky, facilitating oxidative addition. |
| Base | K₃PO₄ (2-3 equivalents) | Effective and minimizes protodeboronation. |
| Solvent | Toluene, Dioxane, or 2-MeTHF | Aprotic solvents that perform well at higher temperatures. |
| Temperature | 80-110 °C | To overcome the activation barrier of the aryl chloride. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), K₃PO₄ (2.5 eq.), and the palladium precatalyst (e.g., [Pd(SPhos)G4], 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Toluene, to a concentration of 0.1-0.5 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium source, like Pd(PPh₃)₄?
While Pd(PPh₃)₄ is a classic Suzuki coupling catalyst, it is often not active enough for the efficient coupling of aryl chlorides, especially those that are sterically hindered or electron-deficient. For this compound, it is highly recommended to use a more modern catalyst system with bulky, electron-rich phosphine ligands.
Q2: Is it necessary to use a glovebox for setting up the reaction?
While a glovebox provides the ideal inert atmosphere, it is not strictly necessary. Reactions can be successfully set up on the benchtop using standard Schlenk line techniques to ensure an inert atmosphere and the use of anhydrous solvents.
Q3: How do the fluoro and methoxy substituents influence the reaction?
The ortho-fluoro group is electron-withdrawing, which can make the aryl chloride less reactive towards oxidative addition. The ortho-methoxy group is electron-donating but also introduces steric bulk. This combination of electronic and steric effects necessitates a highly active catalyst system to achieve good yields.
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
common side reactions with 6-Chloro-2-fluoro-3-methoxyphenylboronic acid and how to avoid them
Welcome to the technical support center for 6-Chloro-2-fluoro-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a problem-and-solution format, focusing on the most prevalent side reactions.
Problem 1: Low Yield and Presence of 2-Chloro-6-fluoroanisole Byproduct
Question: I am performing a Suzuki-Miyaura coupling reaction and observing low conversion of my starting material, accompanied by a significant amount of 2-chloro-6-fluoroanisole. What is causing this and how can I prevent it?
Answer: The issue you are encountering is a classic and often frustrating side reaction known as protodeboronation . This is a process where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond from a proton source in the reaction mixture.[1] For your specific reagent, this results in the formation of the undesired 2-chloro-6-fluoroanisole, consuming your starting material and reducing the yield of your target molecule.
The propensity for protodeboronation is highly dependent on reaction conditions and the electronic and steric nature of the boronic acid itself.[1] Arylboronic acids with ortho substituents, like this compound, can be particularly susceptible.[2]
Underlying Causes and Mechanistic Insight:
Protodeboronation can proceed through several pathways, but the most common in cross-coupling reactions are base-promoted and acid-catalyzed mechanisms.[1][3]
-
Base-Promoted Pathway: In the basic conditions required for Suzuki coupling, the boronic acid (a Lewis acid) reacts with a hydroxide or alkoxide base to form a more electron-rich boronate species (e.g., [ArB(OH)₃]⁻). This species is significantly more susceptible to protonolysis by a proton source like water, which cleaves the C-B bond.[1][2]
-
Metal-Catalyzed Pathway: In some cases, the palladium catalyst itself can facilitate protodeboronation.
Caption: Base-promoted protodeboronation pathway.
Strategic Solutions to Minimize Protodeboronation:
-
Judicious Choice of Base: The strength and nature of the base are critical. Very strong aqueous bases (like NaOH or KOH) can accelerate protodeboronation. Opt for milder or anhydrous bases.[4]
-
Strict Anhydrous Conditions: Water is a primary proton source. Ensure all solvents and reagents are rigorously dried. Flame-dry glassware under vacuum and conduct the reaction under a dry, inert atmosphere (Argon or Nitrogen).[4]
-
Lower Reaction Temperature: Higher temperatures accelerate protodeboronation. If your desired coupling is efficient at a lower temperature, reducing the heat can significantly suppress this side reaction.[4][5]
-
Use a Protected Boronic Acid Derivative: Boronate esters (e.g., pinacol or MIDA esters) and potassium trifluoroborate salts are more stable alternatives.[1][6] They act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[1]
-
Optimize Catalyst and Ligand: Highly efficient catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling over the slower protodeboronation pathway.[1]
Recommended Starting Conditions to Mitigate Protodeboronation
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, KF | Milder bases that are less prone to generating high concentrations of the reactive boronate species.[4] |
| Solvent | Dioxane, Toluene, THF | Use anhydrous grade solvents. Degas thoroughly to remove both water and oxygen. |
| Temperature | 60-80 °C (if possible) | Lower temperatures slow the rate of protodeboronation.[5] Optimize for the lowest effective temperature. |
| Reagent Form | Use as MIDA boronate ester | MIDA esters provide a slow release of the boronic acid, minimizing its decomposition.[1] |
Problem 2: Formation of Symmetrical 3,3'-Dimethoxy-2,2'-difluoro-4,4'-dichlorobiphenyl
Question: My reaction is clean otherwise, but I am consistently isolating a homocoupled dimer of my boronic acid as a major impurity. Why is this happening and how do I stop it?
Answer: This side reaction is the homocoupling (or dimerization) of your boronic acid. It is a well-known byproduct in palladium-catalyzed reactions, especially Suzuki-Miyaura couplings.[7][8] This process consumes two equivalents of your boronic acid to form a symmetrical biaryl, which can be difficult to separate from the desired product.
Underlying Causes and Mechanistic Insight:
The most common mechanism for homocoupling involves molecular oxygen.[9][10] The active Pd(0) catalyst can react with O₂ to form a palladium-peroxo complex. This complex then reacts with two molecules of the boronic acid, ultimately leading to reductive elimination of the homocoupled product and regeneration of a palladium species.[9][11] Therefore, inadequate degassing of the reaction mixture is a primary cause.
Caption: Palladium-catalyzed homocoupling mechanism.
Strategic Solutions to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical step. Before adding the catalyst, thoroughly degas the reaction mixture (solvents, substrates, and base). The "freeze-pump-thaw" method (at least three cycles) is highly effective.[12] Alternatively, sparging with an inert gas like Argon for 20-30 minutes can suffice for less sensitive reactions.
-
Use a High-Quality Pd(0) Source: Start with a reliable Pd(0) precatalyst. If you are generating Pd(0) in situ from a Pd(II) salt, ensure the reduction is fast and efficient to minimize side reactions involving the Pd(II) species.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor side reactions. Start with a stoichiometry closer to 1:1 and optimize from there.
-
Order of Addition: Add the palladium catalyst to the reaction mixture after it has been assembled and thoroughly degassed.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A: Boronic acids can be sensitive to air and moisture. To ensure long-term stability and reactivity, store the compound under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, and refrigerated (2-8°C).[13][14] Avoid repeated exposure to the ambient atmosphere.
Q2: I've heard about boronic acids forming boroxines. Is this a problem?
A: Boroxine formation is a common dehydration process where three molecules of a boronic acid condense to form a six-membered ring (a cyclic anhydride). This is an equilibrium process. While it can alter the physical properties (like solubility) of the solid material, in most cross-coupling reactions, the boroxine is readily hydrolyzed back to the active boronic acid monomer in the presence of the aqueous base and solvent. For most applications, it is not a significant issue and boroxines are often competent coupling partners.
Q3: Are there more stable alternatives to this boronic acid that I can use to avoid these side reactions?
A: Absolutely. If you continue to face issues with protodeboronation or stability, consider using a more robust derivative. The two most common choices are:
-
Pinacol Boronate Esters (Ar-Bpin): These are generally more stable to storage and purification (e.g., silica gel chromatography) than the corresponding boronic acids.[6]
-
Potassium Aryltrifluoroborates (Ar-BF₃K): These salts are crystalline, highly stable solids that are resistant to protodeboronation and homocoupling under many conditions. They are excellent coupling partners in Suzuki-Miyaura reactions, often requiring slightly modified reaction conditions (e.g., Tl₂CO₃ as a base).
Experimental Protocol: General Procedure to Minimize Side Reactions
This protocol for a Suzuki-Miyaura coupling incorporates best practices to suppress both protodeboronation and homocoupling.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Dioxane, anhydrous and degassed (0.1 M concentration)
Procedure:
-
Glassware Preparation: Add the aryl halide, this compound, and anhydrous K₂CO₃ to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon for 15 minutes.
-
Solvent Addition: Add the degassed, anhydrous dioxane via a cannula or syringe.
-
Degassing: Subject the entire mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Catalyst Addition: After the final thaw and backfilling with Argon, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. fishersci.com [fishersci.com]
- 14. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
purification techniques for products derived from 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
An Expert Guide to Purifying Products of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-proven insights to streamline your workflow and enhance your research outcomes.
Core Principles in Purifying Biaryl Products
This compound is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[1][2] However, the journey from a crude reaction mixture to a highly pure final product is often fraught with challenges. The inherent properties of the starting materials, catalysts, and the reaction mechanism itself can lead to a complex mixture of the desired product and various impurities.[3][4]
Common impurities include:
-
Residual Palladium Catalyst: A ubiquitous issue in palladium-catalyzed reactions, its removal is critical, especially for pharmaceutical applications.[5][6]
-
Boronic Acid-Related Species: These include unreacted starting material, homocoupled dimers (biaryl of the boronic acid), and protodeboronated starting material.[3][4][7]
-
Byproducts from the Coupling Partner: Homocoupling of the aryl halide and other side reactions can also occur.[8]
Understanding the nature of these impurities is the first step toward devising an effective purification strategy. This guide will walk you through common scenarios and provide robust solutions.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude NMR shows my desired product, but I'm struggling with significant residual palladium contamination. What is the most effective removal strategy?
A1: Residual palladium is a persistent issue because it can exist in various forms, from heterogeneous black particles to soluble complexes.[5][6] The choice of removal method depends on the nature of the palladium species and the properties of your target compound.
-
Expertise & Experience: The nitrogen and oxygen atoms in molecules can chelate with palladium, making it more soluble and harder to remove by simple filtration.[9] For derivatives of this compound, the methoxy group can contribute to this effect. Therefore, a multi-step approach is often necessary.
-
Recommended Workflow:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®. This will remove any heterogeneous palladium (Pd(0)) that has crashed out of the solution.[5][10]
-
Scavenging: If the filtrate still shows color or if you require very low palladium levels (as in pharmaceutical applications), the use of a scavenger is highly recommended.
-
Activated Carbon: A cost-effective but sometimes non-specific option. It can occasionally adsorb the product, leading to yield loss.[9]
-
Thiol-Based Scavengers: These are highly effective for palladium. They can be silica-supported (for easy filtration) or polymer-supported.[9][10] These scavengers have a high affinity for soft metals like palladium and work by forming strong, insoluble complexes that can be filtered off.
-
-
-
Trustworthiness (Self-Validating System): Always quantify residual palladium after purification using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate the effectiveness of your chosen protocol.[9]
Diagram: Decision Workflow for Palladium Removal
Caption: Decision tree for selecting the appropriate palladium removal technique.
Q2: My main impurities are unreacted this compound and its homocoupled dimer. How can I efficiently remove these?
A2: Boronic acids are acidic, a property that can be exploited for purification. Homocoupled dimers are often non-polar and crystalline, which also informs the purification strategy.
-
Expertise & Experience: The most straightforward method to remove unreacted boronic acid is an aqueous basic wash. By converting the boronic acid into its anionic boronate salt, it becomes highly water-soluble and can be extracted from the organic layer containing your typically less polar product.
-
Recommended Strategies:
-
Aqueous Basic Wash: During the reaction workup, wash the organic layer (e.g., ethyl acetate) with a mild aqueous base like 1M sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[11] Avoid strong bases like NaOH if your product has base-sensitive functional groups (e.g., esters).[12] This will extract the acidic boronic acid into the aqueous phase.
-
Column Chromatography: This is the most common method for separating the desired biaryl product from the non-polar homocoupled dimer and any remaining starting materials.[13][14] The polarity difference between your product and the dimer will dictate the ease of separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[15][16] The homocoupled dimer, being symmetrical, often has different solubility properties than the desired unsymmetrical biaryl product, allowing for efficient separation.[15]
-
Data Table: Typical Solvent Systems for Chromatography
| Polarity of Product | Recommended Solvent System (Mobile Phase) | Notes |
| Non-polar | Hexanes/Ethyl Acetate Gradient (e.g., 0% to 20% EtOAc) | Start with low polarity to elute homocoupled byproducts first. |
| Medium-polar | Dichloromethane/Methanol Gradient (e.g., 0% to 5% MeOH) | Good for products with polar functional groups. |
| Polar | Ethyl Acetate/Methanol Gradient | Use with caution as boronic esters can streak on silica.[17] |
Q3: Protodeboronation is reducing my yield. How can I minimize it and separate the resulting 1-chloro-3-fluoro-2-methoxybenzene byproduct?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich or sterically hindered boronic acids.[3][7]
-
Expertise & Experience: This side reaction is often promoted by the presence of water and the strength of the base. While aqueous conditions are common in Suzuki couplings, minimizing reaction time and choosing the right base can suppress protodeboronation.[3]
-
Minimization & Purification:
-
Reaction Optimization:
-
Base Selection: Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases.[18]
-
Anhydrous Conditions: While challenging, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation.[19]
-
Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling. These are generally more resistant to protodeboronation.[3][20]
-
-
Purification: The byproduct, 1-chloro-3-fluoro-2-methoxybenzene, is significantly less polar than your desired biaryl product. This large difference in polarity makes separation by flash column chromatography highly effective. The non-polar byproduct will elute much earlier than the product.
-
Diagram: Purification Strategy Workflow
Caption: A standard workflow for purifying Suzuki-Miyaura coupling products.
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Based Silica Scavenger
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with 5-10 volumes of a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a 1-2 cm thick pad of Celite® in a Büchner funnel to remove heterogeneous palladium.[5][10] Wash the Celite pad with additional solvent.
-
Scavenger Treatment: Transfer the filtrate to a round-bottom flask. Add a silica-supported thiol scavenger (typically 3-5 equivalents relative to the palladium catalyst).
-
Stirring: Stir the suspension at room temperature or with gentle warming (40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.[9]
-
Final Filtration: Filter the mixture through a fresh Celite® pad to remove the scavenger-bound palladium.
-
Concentration: Wash the filter cake with fresh solvent to ensure complete product recovery. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the palladium-free crude product.[9]
Protocol 2: Removal of Boronic Acid via Aqueous Basic Wash
-
Dilution: After the reaction, dilute the mixture with ethyl acetate (or another water-immiscible organic solvent).
-
Transfer: Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of 1M aqueous sodium carbonate (Na₂CO₃) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the aqueous base one more time to ensure complete removal of the boronic acid.
-
Wash & Dry: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scispace.com [scispace.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Substituted Phenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki reactions, particularly when using substituted phenylboronic acids. The electronic and steric nature of substituents can significantly impact reaction outcomes, leading to low yields or complete failure. This resource provides in-depth, experience-driven troubleshooting advice to help you navigate these complexities and achieve successful couplings.
I. Foundational Principles: Why Substituted Phenylboronic Acids Can Be Challenging
The success of a Suzuki-Miyaura coupling hinges on a delicate balance within its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Substituted phenylboronic acids introduce electronic and steric variables that can disrupt this balance.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity (lower pKa) of the boronic acid. While this can facilitate the formation of the reactive boronate species, highly electron-deficient arylboronic acids can be prone to side reactions.[1][2] Conversely, electron-donating groups (EDGs) can make the oxidative addition step more challenging if they are on the aryl halide partner.[3]
-
Steric Hindrance: Substituents, particularly in the ortho position, can sterically impede the approach of the boronic acid to the palladium center.[4][5][6] This hindrance can slow down both the transmetalation and reductive elimination steps, often requiring specialized, bulky ligands to overcome.[7][8]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common failure modes in a question-and-answer format, providing both immediate suggestions and detailed scientific explanations.
Q1: My Suzuki reaction has failed completely, with only starting materials recovered. What are the most critical initial checks?
A1: A complete lack of reactivity points to a fundamental issue with one of the core components of the reaction. Systematically verify the following:
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species.[7]
-
Palladium(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction can fail if the conditions aren't right. Consider using a modern, air-stable Pd(II) precatalyst (e.g., a palladacycle like XPhos Pd G3) which is designed for reliable activation.[7]
-
Catalyst Integrity: Ensure your palladium source and any phosphine ligands have not degraded. Phosphine ligands can be sensitive to air and moisture. Using a fresh batch is a simple but effective troubleshooting step.
-
-
Inert Atmosphere (Oxygen Contamination): Oxygen is detrimental to the Suzuki reaction. It can lead to the oxidative homocoupling of your boronic acid and cause the decomposition of the active Pd(0) catalyst.[7][9]
-
Degassing: Your solvent must be rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][10]
-
Reaction Setup: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.[7]
-
-
Reagent Purity and Stability:
-
Boronic Acid Quality: Boronic acids can degrade over time, forming boroxines (cyclic trimers) through dehydration or undergoing protodeboronation.[3][7] Assess the purity of your boronic acid by NMR or melting point.
-
Base and Solvent: Ensure your base is finely powdered and dry, especially for anhydrous reactions.[7] The choice of base is critical and is often linked to the solvent system. It needs to be strong enough to form the reactive boronate complex but not so strong that it causes degradation.[1][7]
-
Logical Troubleshooting Workflow for No Reaction
Caption: Initial checks for a failed Suzuki reaction.
Q2: I'm observing significant formation of a byproduct that corresponds to my boronic acid without the boronic acid group (protodeboronation). How can I minimize this?
A2: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common side reaction, especially with electron-rich or certain heterocyclic boronic acids.[7][11] The proton source for this reaction is often water.
-
Employ Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[7] Switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF can be beneficial.[7]
-
Switch to Anhydrous Conditions: Since water is the primary proton source, moving to an anhydrous solvent system can significantly reduce this side reaction.[7] Toluene or dioxane are common choices.
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[12][13] You can often convert the boronic acid to its pinacol ester before the coupling reaction.
Protocol: Conversion of Phenylboronic Acid to its MIDA Boronate Ester
MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, air- and moisture-tolerant crystalline solids that can be used directly in Suzuki couplings, slowly releasing the boronic acid under basic conditions.
-
Dissolution: In a suitable flask, dissolve the phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a minimal amount of DMSO with gentle heating.
-
Dehydration: Add toluene to the mixture and heat to reflux with a Dean-Stark trap to azeotropically remove water.
-
Isolation: Once water evolution ceases, cool the reaction mixture. The MIDA boronate will typically precipitate.
-
Purification: Isolate the solid by vacuum filtration, wash with a non-polar solvent like hexanes, and dry under vacuum.
Q3: My reaction is very slow or gives low yields when using an ortho-substituted phenylboronic acid. How can I improve this?
A3: Steric hindrance from ortho-substituents is a major challenge, impeding the crucial transmetalation and reductive elimination steps.[6][7] Overcoming this requires more forcing conditions and specialized catalytic systems.
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered partners.[7][8] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective.[7] Their bulk facilitates reductive elimination, while their electron-donating nature promotes the initial oxidative addition.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Solvents with higher boiling points like toluene, xylene, or DMF may be necessary.
-
Stronger, Non-Aqueous Bases: In non-aqueous conditions, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective. Cesium carbonate, in particular, is known to be highly effective in challenging couplings, partly due to the high solubility of its fluoride byproduct.
Table 1: Recommended Conditions for Challenging Substituted Phenylboronic Acids
| Phenylboronic Acid Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Key Considerations |
| Ortho-Substituted (Sterically Hindered) | Pd₂(dba)₃ / SPhos or XPhos Pd G3 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Use bulky, electron-rich ligands. Higher temperatures are often required.[6][7] |
| Electron-Deficient (e.g., -CF₃, -NO₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or KF | Dioxane/H₂O | Can be prone to protodeboronation. Milder bases may be needed. |
| Electron-Rich (e.g., -OMe, -NMe₂) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | The corresponding aryl halide partner may be slow to undergo oxidative addition.[3] |
Q4: I am seeing a lot of homocoupling of my boronic acid (biaryl byproduct). What causes this and how can I stop it?
A4: Homocoupling is the formation of a biaryl product from two molecules of the boronic acid. This is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[9] This Pd(II) species can then promote the unwanted coupling of two boronic acid molecules.
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are scrupulously free of oxygen. Re-degas your solvent if you suspect contamination.
-
Use a Pd(0) Source Directly: Using a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) precatalysts, as it removes the in situ reduction step where the catalyst might be more vulnerable to oxidation.
-
Ligand Choice: Bulky phosphine ligands can disfavor the formation of the intermediates required for homocoupling.[14]
Troubleshooting Flowchart for Common Side Products
Caption: Troubleshooting common Suzuki side reactions.
III. General Experimental Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for a challenging coupling, such as one involving a sterically hindered boronic acid.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with argon or nitrogen for 5-10 minutes.[7]
-
Catalyst Addition: Under the positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[7]
-
Solvent Addition: Add the previously degassed solvent (e.g., Toluene or Dioxane) via syringe.[7][10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[7]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
IV. References
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from --INVALID-LINK--
-
Jana, R., & Pathak, T. P. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved from --INVALID-LINK--
-
Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from --INVALID-LINK--
-
Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from --INVALID-LINK--
-
Gallou, F., & Lipshutz, B. H. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Retrieved from --INVALID-LINK--
-
Smalec, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--
-
Dandia, A., et al. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Scholarship at UWindsor. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from --INVALID-LINK--
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from --INVALID-LINK--
-
Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). "Greening Up" the Suzuki Reaction. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Retrieved from --INVALID-LINK--
-
Reddit. (n.d.). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
effect of base and solvent on 6-Chloro-2-fluoro-3-methoxyphenylboronic acid reactivity
Technical Support Center: 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
A Senior Application Scientist's Guide to Optimizing Reactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the reactivity of this versatile building block, focusing on the critical roles of base and solvent selection in Suzuki-Miyaura cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction with this compound?
The primary function of the base is to facilitate the crucial transmetalation step in the catalytic cycle.[1] The boronic acid itself is not nucleophilic enough to react efficiently with the palladium(II) halide complex formed after oxidative addition. The base activates the boronic acid by converting it into a more electron-rich and highly nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[2][3][4] This boronate species is the active participant in transmetalation, transferring the aryl group to the palladium center.
There are two generally accepted mechanistic pathways for this activation[1]:
-
Boronate Pathway: The base reacts directly with the boronic acid to form the boronate "ate" complex, which then engages with the palladium catalyst. Computational studies suggest this is often the main mechanism.[5]
-
Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first coordinates to the palladium center, displacing the halide. This palladium-hydroxide complex then reacts with the neutral boronic acid.
The choice and stoichiometry of the base can also influence reaction selectivity, especially if competing side reactions or other boronic acids are present.[2]
Q2: How do the electronic properties of this compound influence the choice of base?
This boronic acid possesses two electron-withdrawing substituents (Chloro and Fluoro groups). These groups decrease the electron density on the aromatic ring and make the boron center more Lewis acidic. While this increased acidity can favor the initial formation of the boronate complex, the overall electron-deficient nature of the aryl group can slow down the subsequent transmetalation step.
To overcome this, a moderately strong to strong base is often required to drive the equilibrium towards the formation of the reactive boronate species.
Table 1: Comparison of Common Bases for Electron-Deficient Boronic Acids
| Base | Type | Strength | Typical Solvents | Comments |
| K₂CO₃ (Potassium Carbonate) | Inorganic | Moderate | Toluene/H₂O, Dioxane/H₂O | A good starting point for many couplings; may be insufficient for challenging substrates. |
| K₃PO₄ (Potassium Phosphate) | Inorganic | Strong | Toluene, Dioxane/H₂O | Often superior for electron-deficient or sterically hindered partners. Its strength promotes boronate formation.[6][7] |
| Cs₂CO₃ (Cesium Carbonate) | Inorganic | Strong | Dioxane, DMF, Toluene | Highly effective due to its high solubility in organic solvents and the "cesium effect," which can accelerate reductive elimination. |
| KOt-Bu (Potassium tert-butoxide) | Inorganic | Very Strong | Toluene, THF (anhydrous) | Used for particularly difficult couplings; requires anhydrous conditions to prevent hydrolysis.[8] |
For this compound, K₃PO₄ is an excellent and robust choice for initial screening, balancing high reactivity with good functional group tolerance.
Q3: What role does the solvent play, and how can it lead to side reactions?
The solvent system is critical for ensuring all components (catalyst, substrates, base) are sufficiently soluble to react. For Suzuki-Miyaura couplings, common solvents include ethereal options like dioxane and THF, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF, often in combination with water.[6][9]
The solvent's primary roles are:
-
Solubilization: Dissolving the organic substrates and the palladium complex. Aqueous co-solvents are often required to dissolve the inorganic base.
-
Influencing Base Strength: The polarity of the solvent can affect the dissociation and effective strength of the base.
-
Stabilizing Intermediates: The solvent can coordinate to the palladium center, influencing the stability of catalytic intermediates and the rates of the catalytic steps.
However, an improper solvent choice can promote side reactions, most notably protodeboronation . This is the undesired cleavage of the C–B bond and its replacement with a C–H bond, consuming the starting material. This side reaction is often exacerbated by:
-
High temperatures.
-
The presence of excess water or other protic sources.
-
Extended reaction times.
For sensitive substrates like this compound, minimizing water content or using anhydrous solvent systems (e.g., Toluene with KOt-Bu) can sometimes mitigate protodeboronation.
Q4: My reaction is sluggish or failing. Besides base and solvent, what other factors should I consider?
If your reaction is not proceeding as expected, several factors beyond the base and solvent could be at play:
-
Catalyst System (Precatalyst and Ligand): The choice of palladium source and phosphine ligand is paramount. For electron-deficient substrates, electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos, or others like P(tBu)₃ and PCy₃) are highly recommended.[6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Using modern palladacycle precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active catalyst.[7]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst decomposition and the formation of homocoupled byproducts (Ar-Ar from the boronic acid).[7] Always ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen).
-
Quality of the Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. It is advisable to store this compound in a cool, dry, dark place under an inert atmosphere. If in doubt, verify its purity by NMR before use. Oxidative degradation pathways can affect boronic acids.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Inactive catalyst or inappropriate ligand. 2. Base is too weak. 3. Insufficient reaction temperature. 4. Oxygen contamination. 5. Poor quality of boronic acid. | 1. Switch to an electron-rich, bulky ligand (e.g., SPhos, XPhos) and a reliable precatalyst (e.g., a G3 palladacycle).[7] 2. Screen stronger bases. If using K₂CO₃, switch to K₃PO₄ or Cs₂CO₃.[7] 3. Increase the reaction temperature in 10-20 °C increments (typically 80–110 °C).[7] 4. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 min) and the reaction is maintained under a positive inert gas pressure.[7] 5. Use a fresh bottle of boronic acid or verify the purity of your current stock. |
| Significant Protodeboronation | 1. Reaction temperature is too high. 2. Base is too strong or reaction time is too long. 3. Excessive water in the solvent system. | 1. Reduce the reaction temperature. 2. Use the minimum effective amount of base or switch to a slightly milder base if possible. Monitor the reaction closely and quench it upon completion. 3. Try reducing the water content in your solvent mixture or switch to an anhydrous system (e.g., Toluene/KOt-Bu). |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. | 1. Improve the degassing procedure for all solvents and reagents. 2. Ensure a leak-proof reaction setup with a continuous positive pressure of inert gas. |
| Formation of Unidentified Byproducts | 1. Decomposition of starting materials or product. 2. Competing reaction pathways. | 1. Lower the reaction temperature. 2. The methoxy group on the boronic acid could potentially coordinate to the palladium center, influencing regioselectivity in certain substrates.[11][12] While less common in standard couplings, consider this if unexpected isomers appear with complex substrates. |
Visualizing the Process
To better understand the reaction dynamics, the following diagrams illustrate the core catalytic cycle and a logical workflow for troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.
Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.
Representative Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Flame-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the flame-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 4:1 (dioxane:water) and a concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in 6-Chloro-2-fluoro-3-methoxyphenylboronic acid Couplings
Welcome to the technical support hub for researchers navigating the complexities of cross-coupling reactions with sterically demanding substrates. This guide is specifically designed to address the challenges associated with 6-Chloro-2-fluoro-3-methoxyphenylboronic acid , a substrate where steric hindrance from its ortho-substituents can significantly impact reaction efficiency. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields and reproducible results.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the success of this reaction is highly sensitive to the steric environment around the coupling partners.[1] For a substrate like this compound, the presence of three substituents ortho to the boronic acid group presents a significant steric barrier. This hindrance can impede key steps in the catalytic cycle, primarily transmetalation and reductive elimination, leading to low yields, slow reaction times, and catalyst decomposition.[2]
This guide will equip you with the knowledge to overcome these hurdles by making informed decisions about catalyst selection, reaction conditions, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in very low or no yield. What are the first things I should check?
A1: When a Suzuki coupling with a sterically hindered substrate fails, a systematic check of the following is crucial:
-
Inert Atmosphere: Oxygen can deactivate your palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[2][3]
-
Catalyst and Ligand Integrity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere, as phosphines are susceptible to oxidation.[3] Consider using more robust, air-stable precatalysts like the Buchwald G3 or G4 palladacycles.[2][4]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.[2][3]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent.[2][5] For sterically hindered couplings, a strong, non-nucleophilic base is often required to facilitate the transmetalation step. Ensure the base is finely powdered and dry for anhydrous reactions.[2]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[3] Here are strategies to mitigate it:
-
Use a Milder Base: While a strong base is often needed for hindered couplings, excessively harsh basic conditions, especially in the presence of water, can accelerate protodeboronation.[3] Consider screening bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger options like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to strictly anhydrous conditions can significantly reduce protodeboronation.[6]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate, can protect it from premature decomposition.[7][8][9] These derivatives often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[8][9]
Q3: What are the best catalyst and ligand combinations for coupling with this compound?
A3: For sterically hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential.[2][4][10] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have also shown great promise in these challenging transformations due to their strong σ-donor properties and steric bulk.[11][12]
-
Specialized Ligands: For particularly difficult couplings, ligands like BI-DIME and AntPhos have been developed specifically for sterically demanding reactions.[13][14]
In-Depth Troubleshooting Guides
Problem 1: Low Conversion or Stalled Reaction
Underlying Cause: The steric bulk of this compound can significantly slow down the transmetalation step, where the organic group is transferred from boron to the palladium center. The subsequent reductive elimination to form the product may also be hindered.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Initial Checks: Before making significant changes, re-verify the quality of all reagents and ensure the reaction was set up under strictly inert conditions.
-
Increase Temperature: For hindered couplings, higher temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier.[2] Monitor for any signs of substrate or product decomposition at elevated temperatures.
-
Optimize the Catalyst System:
-
Ligand Screening: If using a standard ligand like PPh₃, switch to a bulkier, more electron-donating ligand. A good starting point is to screen a panel of Buchwald-type ligands (XPhos, SPhos) and potentially an NHC-based catalyst.[2]
-
Palladium Precatalyst: Use a modern, air-stable palladacycle precatalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active Pd(0) species.[2]
-
-
Optimize Base and Solvent:
-
Base: Stronger bases are often required. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[7]
-
Solvent: The choice of solvent can significantly influence reaction rates.[5][15][16] Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5] A small amount of water is often beneficial to help dissolve the base, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[5][6]
-
Problem 2: Formation of Homocoupled Byproducts
Underlying Cause: Homocoupling of the boronic acid (Glaser coupling) can occur, particularly in the presence of oxygen or if the transmetalation step is slow relative to other side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Detailed Steps:
-
Eliminate Oxygen: This is the most critical step. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or by three freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction setup and duration.[3]
-
Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions. Screen catalyst loadings in the range of 0.5-2 mol%.
-
Modify Base and Solvent: The choice of base can influence the rate of homocoupling. In some cases, switching to a milder base like KF can be beneficial.
-
Use a Boronic Ester: As mentioned previously, converting the boronic acid to a more stable pinacol or MIDA ester can suppress side reactions by maintaining a low concentration of the active boronic acid in solution.[7][8][9]
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Addition: Add the XPhos Pd G3 catalyst (2 mol%) to the vial under a positive flow of inert gas.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary Table
| Parameter | Recommendation for Hindered Couplings | Rationale |
| Palladium Source | Air-stable Palladacycles (e.g., XPhos Pd G3) | Ensures reliable generation of active Pd(0) and simplifies handling.[2][4] |
| Ligand | Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) or NHCs | Accelerates oxidative addition and reductive elimination, overcoming steric barriers.[2][10][11][12] |
| Base | Strong, Non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) | Effectively promotes the formation of the boronate species required for transmetalation.[7] |
| Solvent | Anhydrous Aprotic (e.g., Dioxane, Toluene, 2-MeTHF) | Minimizes protodeboronation and other water-mediated side reactions.[5][6] |
| Temperature | Elevated (80-110 °C) | Provides the necessary energy to overcome the high activation barriers associated with hindered substrates.[2] |
| Boron Source | Boronic Esters (Pinacol, MIDA) | Enhances stability and can reduce side reactions by slow release of the active boronic acid.[7][8][9] |
Visualizing the Catalytic Cycle and Steric Effects
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
This guide provides a comprehensive framework for successfully managing Suzuki-Miyaura couplings with the sterically challenging this compound. By understanding the underlying principles and systematically applying these troubleshooting strategies, researchers can overcome the inherent difficulties and achieve their synthetic goals.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Homocoupling of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your cross-coupling reactions.
Introduction: The Challenge of this compound Homocoupling
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and steric profile, arising from the interplay of electron-withdrawing halogen substituents and an electron-donating methoxy group, can present challenges in Suzuki-Miyaura cross-coupling reactions. A primary side reaction that can significantly lower the yield of the desired product and complicate purification is the homocoupling of the boronic acid to form a symmetrical biaryl impurity.
This guide will provide a comprehensive overview of the mechanisms behind this unwanted side reaction and offer practical, evidence-based strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl. This is problematic for several reasons:
-
Reduced Yield: It consumes the boronic acid, thereby lowering the yield of the desired cross-coupled product.
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the target molecule, making purification by chromatography or crystallization challenging.
-
Inaccurate Stoichiometry: The consumption of the boronic acid disrupts the optimal stoichiometry of the reaction, potentially leading to incomplete conversion of the starting material.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is particularly an issue at the beginning of the reaction.[1]
Q3: How do the substituents on this compound influence its tendency to homocouple?
A3: The electronic nature of the arylboronic acid plays a significant role. Some studies suggest that electron-deficient arylboronic acids are more prone to homocoupling.[3][4] The subject molecule, this compound, possesses both electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methoxy). This complex electronic nature can influence the rate of transmetalation and the stability of the organopalladium intermediates, potentially affecting the propensity for homocoupling. While a definitive prediction is complex, the presence of electron-withdrawing groups suggests a heightened susceptibility that must be managed with careful reaction optimization.
Q4: Can the choice of palladium catalyst and ligand minimize homocoupling?
A4: Absolutely. The choice of the palladium source and the phosphine ligand is critical.
-
Palladium Precatalyst: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the initial Pd(II) reduction step that can lead to homocoupling.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are generally recommended. These ligands can accelerate the desired cross-coupling pathway over the competing homocoupling reaction.[5] Ligands like SPhos, XPhos, and RuPhos have demonstrated effectiveness in minimizing side reactions in challenging Suzuki-Miyaura couplings.[5] However, it is important to note that excessively bulky ligands can sometimes promote protodeboronation, another undesired side reaction.[6]
Q5: What is the role of the base in preventing homocoupling?
A5: The base is essential for activating the boronic acid for transmetalation.[7] The choice of base can influence the reaction rate and selectivity.
-
Basicity and Solubility: The strength and solubility of the base are important factors. A base that is too strong or too weak can lead to suboptimal reaction kinetics, potentially favoring side reactions.
-
Commonly Used Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used. The choice of base should be tailored to the specific substrates and solvent system.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen. | 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) for 30-60 minutes. 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles. |
| 2. Use of a Pd(II) precatalyst. | 2a. Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. If using a Pd(II) source, consider adding a small amount of a reducing agent, such as potassium formate, to facilitate the initial reduction to Pd(0).[8] | |
| 3. Suboptimal ligand selection. | 3. Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. | |
| Low yield of desired product with evidence of homocoupling | 1. Inefficient catalyst turnover. | 1. Optimize the ligand-to-palladium ratio. A 2:1 ratio is a good starting point for many bulky phosphine ligands. |
| 2. Incorrect base selection. | 2. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and their stoichiometry. | |
| 3. Inappropriate reaction temperature. | 3. Lowering the reaction temperature may disfavor the homocoupling pathway. Monitor the reaction progress to find the optimal temperature for the desired cross-coupling. | |
| Difficult purification due to co-elution of product and homocoupled byproduct | 1. Incomplete suppression of homocoupling. | 1. If homocoupling cannot be entirely eliminated, explore alternative purification techniques such as preparative HPLC or recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation for Minimizing Homocoupling
This protocol details a standard procedure for setting up a Suzuki-Miyaura reaction with a strong emphasis on excluding oxygen.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, and phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the previously degassed solvent via a cannula or syringe.
-
Further Degassing: Bubble argon or nitrogen through the reaction mixture for an additional 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Utilizing a Pd(0) Precatalyst and Optimized Ligand
This protocol is designed for situations where homocoupling is a significant issue and employs a Pd(0) source from the outset.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, combine the aryl halide, this compound, and base in a dry reaction vessel.
-
Solvent Addition: Add the degassed solvent mixture.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.
-
Reaction and Workup: Seal the vessel, remove from the glovebox, and heat to the optimal temperature (e.g., 80-100 °C). Monitor the reaction and perform the workup as described in Protocol 1.
Visualizing the Reaction Pathways and Workflow
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: A logical workflow for troubleshooting homocoupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Welcome to the technical support center for researchers utilizing 6-Chloro-2-fluoro-3-methoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding catalyst performance in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The unique electronic properties of this substrate—bearing both electron-withdrawing (Cl, F) and electron-donating (OCH₃) groups—present specific challenges that can lead to catalyst deactivation or reaction failure. This document provides a framework for diagnosing and resolving these issues.
Troubleshooting Guide: Diagnosing Reaction Failures
This section addresses specific experimental outcomes and provides a logical progression to identify the root cause of the problem.
Q1: My Suzuki-Miyaura reaction is sluggish, stalls before completion, or fails entirely. How do I determine if my catalyst is poisoned?
While true catalyst poisoning by an external impurity is a possibility, with a substrate like this compound, other catalyst deactivation pathways and substrate-specific side reactions are more common culprits.
Initial Diagnostic Checks:
-
Confirm Reagent Integrity: Before troubleshooting the reaction, verify the integrity of your coupling partner (aryl halide/triflate) and the base. Run a control reaction with a simple, reliable boronic acid (e.g., phenylboronic acid) to ensure your catalyst, ligand, solvent, and general technique are sound.[1]
-
Analyze the Crude Reaction Mixture: Use LC-MS or crude NMR to look for key signatures:
-
Presence of starting materials: Indicates a stalled reaction.
-
Formation of a deboronated arene (2-chloro-1-fluoro-3-methoxybenzene): This is a strong indicator of protodeboronation, a major side reaction.
-
Formation of a biaryl homocoupling product: Suggests the presence of oxygen, which can lead to catalyst decomposition.[2]
-
If the control reaction works but your primary reaction fails, the issue lies with the this compound or its interaction with the catalytic system.
Troubleshooting Flowchart
Below is a systematic guide to pinpoint the issue.
Caption: A flowchart for troubleshooting failed Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q2: What makes this compound prone to causing reaction issues?
The primary issue is its electronic nature. The potent electron-withdrawing effects of the ortho-fluoro and para-chloro substituents make the boronic acid group highly susceptible to protodeboronation .[3] This is a non-productive pathway where the C-B bond is cleaved by a proton source (like water or alcohols), converting the boronic acid back to its parent arene and terminating the catalytic cycle for that molecule. Electron-deficient arylboronic acids are known to be less stable under basic reaction conditions.[3]
Caption: Productive catalytic cycle versus deactivation pathways.
Q3: What are common impurities in the boronic acid that can act as catalyst poisons?
While less common than protodeboronation, true catalyst poisoning can occur from impurities introduced during the synthesis of the boronic acid.
| Impurity Type | Source | Mechanism of Poisoning |
| Elemental Sulfur or Sulfur Compounds | From sulfur-based reagents or contamination during synthesis. | Sulfur compounds are classic poisons for palladium, binding strongly to the metal center and preventing it from participating in the catalytic cycle.[4][5] |
| Inorganic Salts (e.g., LiCl, NaCl) | Leftover from lithiation steps or aqueous workups during synthesis.[6] | While some salts can be beneficial, high concentrations of certain halide salts can interfere with ligand binding or catalyst solubility, leading to deactivation.[7][8] |
| Boroxines | Formed by the dehydration/trimerization of the boronic acid upon storage. | While often still reactive, boroxines have different solubility and reactivity profiles and can sometimes complicate reactions. Anhydrous conditions can favor their formation.[1] |
Q4: How can I improve reaction success when using this boronic acid?
The key is to mitigate the inherent instability of the substrate and ensure a clean reaction environment.
-
Convert to a More Stable Boronate Ester: This is the most robust solution. Reacting the boronic acid with an alcohol or diol, such as pinacol, forms a boronate ester. These esters are significantly more stable to protodeboronation and can be easily purified.[3][9] They are widely used to handle challenging boronic acids.
-
Use Anhydrous Conditions: Minimize the primary reagent for protodeboronation by using dry solvents and reagents.
-
Optimize the Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₃PO₄ or CsF, which are often effective while minimizing substrate degradation.
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can cause homocoupling and catalyst oxidation.[2] Degas your solvent thoroughly (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
Choose a Robust Catalyst System: For challenging substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) often provide higher stability and turnover numbers.[9][10]
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize catalyst deactivation.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the aryl halide/triflate coupling partner (1.0 equivalent).
-
Add the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
-
Inerting the Vessel:
-
Seal the vessel with a rubber septum.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
-
Catalyst and Ligand Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.[2]
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir vigorously to ensure proper mixing.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash column chromatography.[2]
-
Protocol 2: Conversion to a Pinacol Boronate Ester for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is highly recommended.
-
Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or THF).
-
-
Dehydration:
-
Set up the flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the mixture to reflux until no more water is collected.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura reaction after confirming its purity, or it can be purified by chromatography or recrystallization if necessary.
-
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Acceleration of Suzuki coupling reactions by abundant and non-toxic salt particles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Ligand Choice for Challenging 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid Couplings
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered and electronically challenging substrates. Our focus today is on a particularly demanding building block: 6-Chloro-2-fluoro-3-methoxyphenylboronic acid . Its unique substitution pattern presents a confluence of steric and electronic hurdles that can often lead to low yields or complete reaction failure.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic reasoning behind our recommendations, providing you with the knowledge to not only solve the immediate problem but also to rationally design future experiments.
Understanding the Challenge: The Nature of this compound
Before we dive into troubleshooting, it's crucial to understand why this specific boronic acid is considered "challenging." The substitution pattern creates a sterically congested environment around the boronic acid moiety. The ortho-chloro and ortho-fluoro substituents hinder the approach of the palladium catalyst, making the critical transmetalation step of the Suzuki-Miyaura catalytic cycle difficult.[1][2] Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms can decrease the nucleophilicity of the boronic acid, further slowing down the reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is giving me low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with a challenging substrate like this fails, a systematic approach to troubleshooting is key. Here are the initial parameters to verify:
-
Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive. Using a fresh batch or an air-stable precatalyst can often resolve the issue.[3] The active catalyst is Pd(0), and if you are using a Pd(II) source, it needs to be reduced in situ.[3][4]
-
Inert Atmosphere: Oxygen can be detrimental to the reaction in two ways: it can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, and it can promote the homocoupling of the boronic acid.[3][4][5] Ensure your solvents are properly degassed and that the reaction is maintained under a robust inert atmosphere (Nitrogen or Argon).[3][6]
-
Purity of Starting Materials: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[3][7]
-
Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of your starting materials or product.[3] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3]
Q2: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I minimize it?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, and it's often exacerbated by the presence of oxygen.[4][5] The mechanism generally involves the reaction of two boronic acid molecules with a Pd(II) species, leading to the formation of a biaryl byproduct and the reduction of Pd(II) to the active Pd(0) catalyst.[4]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: As mentioned, oxygen is a primary culprit. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[5][6]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of Pd(II) present at the beginning of the reaction, thereby disfavoring the homocoupling pathway.[4]
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that lead to homocoupling.[6][8]
Q3: What is the best ligand choice for coupling the sterically hindered this compound?
A3: For sterically demanding substrates, the choice of ligand is paramount. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective. You need a ligand that is both bulky and electron-rich to facilitate the key steps of the catalytic cycle.
Recommended Ligand Classes:
-
Buchwald-type Biaryl Phosphine Ligands: These are often the go-to ligands for challenging couplings.[9][10] Ligands like SPhos , XPhos , and RuPhos are designed to be bulky and electron-donating. This bulkiness promotes the reductive elimination step, which is often the rate-limiting step for the formation of sterically congested biaryls.[10][11] The electron-rich nature of these ligands also promotes the initial oxidative addition of the aryl halide to the palladium center.[12]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for Suzuki-Miyaura couplings, particularly with sterically hindered substrates.[4][13] They are strong sigma-donors and can form very stable complexes with palladium, leading to highly active and long-lived catalysts.
Below is a table summarizing some recommended ligands for this challenging coupling:
| Ligand | Structure | Key Features | Recommended For |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biaryl phosphine.[9] | General purpose for hindered substrates. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even bulkier than SPhos, excellent for highly hindered couplings.[9] | Extremely hindered aryl chlorides and bromides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos with different electronic properties. | Can be effective when other Buchwald ligands fail. |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | A common and effective NHC ligand.[13] | Sterically demanding couplings, often at room temperature.[13] |
Troubleshooting Workflow
Here is a visual guide to help you systematically troubleshoot a failing Suzuki-Miyaura coupling with this compound.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Technical Support Center: Managing Thermal Effects in Reactions with 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Welcome to the technical support guide for 6-Chloro-2-fluoro-3-methoxyphenylboronic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding and controlling temperature is paramount to achieving high yields, minimizing impurities, and ensuring the success of your synthesis.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental issues you may encounter. The solutions provided are based on mechanistic principles and field-proven experience.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low or inconsistent yields. How can I determine if temperature is the culprit?
A1: Temperature is a critical parameter in Suzuki-Miyaura coupling, and deviations from the optimum can drastically reduce yields. Both insufficient and excessive heat can be problematic.
-
Insufficient Heat: Below the optimal temperature, the rates of key steps in the catalytic cycle, such as oxidative addition and transmetalation, are slow. This leads to incomplete conversion of starting materials, even after extended reaction times. If you observe significant amounts of unreacted aryl halide and boronic acid, consider incrementally increasing the reaction temperature.
-
Excessive Heat: Overheating is a more common and damaging issue. High temperatures accelerate side reactions that consume the boronic acid, primarily protodeboronation.[1] This process replaces the C-B bond with a C-H bond, rendering the reagent inactive for cross-coupling.[1] For many palladium-catalyzed couplings, an optimal temperature is often found around 80-100°C, but this is highly dependent on the specific catalyst, base, and solvent system used.[2][3]
Troubleshooting Steps:
-
Establish a Baseline: Run the reaction at a moderate temperature (e.g., 80°C) and monitor the progress by TLC or LC-MS.
-
Temperature Screening: If the reaction is slow, increase the temperature in 10°C increments in small-scale parallel reactions to find the optimal balance between reaction rate and reagent stability.
-
Monitor Reagent Stability: Alongside product formation, track the disappearance of the this compound and the appearance of the corresponding protodeboronated byproduct (1-chloro-3-fluoro-2-methoxybenzene). A rapid loss of boronic acid without a corresponding increase in product indicates thermal decomposition.
Q2: I'm observing significant formation of 1-chloro-3-fluoro-2-methoxybenzene as a byproduct. What is causing this, and how can temperature control help mitigate it?
A2: The formation of 1-chloro-3-fluoro-2-methoxybenzene is the result of protodeboronation, a major thermal degradation pathway for arylboronic acids.[1][4] This reaction is often catalyzed by the base and protonated solvent (e.g., water) present in the reaction mixture and is highly accelerated by heat.[1][5][6]
The mechanism involves the protonolysis of the carbon-boron bond.[1] The electron-withdrawing fluorine and chlorine atoms on the aromatic ring of this compound can influence its susceptibility to this process.
Mitigation Strategies:
-
Lower the Temperature: This is the most direct solution. Operating at the lowest effective temperature will slow the rate of protodeboronation relative to the desired cross-coupling reaction.
-
Choose the Right Base: The strength and nature of the base can influence the rate of protodeboronation.[6] While a base is necessary to activate the boronic acid for transmetalation, a very strong base at high temperature can promote faster decomposition.[7] Consider screening milder bases (e.g., K₃PO₄ or Cs₂CO₃) which are often effective at promoting coupling while minimizing this side reaction.[3]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can provide a proton source for protodeboronation. Using anhydrous solvents and reagents where possible can help, but this must be balanced with the requirements of the catalytic cycle.
-
Slow-Release Strategies: For particularly sensitive substrates, using a boronic ester (like a MIDA boronate) can be beneficial. These compounds slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing the opportunity for thermal degradation before it can couple.[3]
Frequently Asked Questions (FAQs)
What is the primary mechanism of thermal degradation for this compound?
The primary thermal degradation pathway is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom.[1] A secondary pathway, especially under anhydrous heating, is the trimerization to form a cyclic boroxine anhydride. This process is reversible upon the addition of water.
What is the recommended storage temperature for this boronic acid?
To ensure long-term stability and prevent gradual decomposition, this compound should be stored in a dry environment at refrigerated temperatures, typically 2-8°C .
How does the choice of solvent impact the thermal stability of the reaction?
The solvent plays a crucial role. Protic solvents (like water or alcohols) can act as a proton source, accelerating protodeboronation, especially at elevated temperatures. Aprotic solvents like dioxane, THF, or toluene are common choices for Suzuki reactions. The ideal solvent system (e.g., dioxane/water mixtures) must be optimized to balance reagent solubility, catalyst activity, and the suppression of side reactions.[3][8]
Data Summary Table
The optimal temperature for a reaction involving this compound is not absolute but depends on the entire system. The following table provides general guidelines for starting optimizations.
| Catalyst System | Base | Solvent System | Typical Temperature Range (°C) | Key Considerations |
| Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene/EtOH/H₂O | 80 - 100 | Classic conditions; monitor for protodeboronation at higher temperatures. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 - 100 | Often allows for lower temperatures and is effective for challenging substrates.[3] |
| Buchwald Palladacycles | Cs₂CO₃ | THF or Dioxane | Room Temp - 90 | Highly active catalysts may allow for significantly lower reaction temperatures.[9] |
Visualizing the Workflow & Degradation Pathway
Troubleshooting Flowchart for Low Yields
This diagram outlines a logical sequence for diagnosing temperature-related issues in your reaction.
Caption: Troubleshooting workflow for temperature issues.
Reaction vs. Degradation Pathway
This diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the temperature-dependent protodeboronation side reaction.
Caption: Competing reaction pathways for boronic acids.
Experimental Protocol: Temperature-Controlled Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Degassing: Bubble the inert gas through the stirred solution for an additional 10 minutes to ensure the removal of dissolved oxygen.
-
Heating and Temperature Control: Lower the flask into an oil bath pre-heated to 85°C . It is critical to use a contact thermometer or probe in the oil bath to ensure stable and accurate temperature control.
-
Reaction Monitoring: Stir the reaction vigorously at 85°C. Monitor the reaction progress every 1-2 hours by taking small aliquots and analyzing via TLC or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid and its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing complex molecular architectures necessitates a deep understanding of their analytical characterization. This guide provides an in-depth technical comparison of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-Chloro-2-fluoro-3-methoxyphenylboronic acid and its commercially available isomers.
The Challenge of Characterizing Boronic Acids
Arylboronic acids present a unique analytical challenge due to their propensity to form cyclic anhydrides known as boroxines through dehydration. This equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex and often broad signals in NMR spectra, complicating interpretation. The presence of water can shift the equilibrium towards the monomeric form, resulting in sharper signals. Therefore, the choice of solvent and sample preparation are critical for obtaining high-quality, interpretable NMR data.
Predicted Spectroscopic Data and Comparative Analysis
Isomeric Landscape
To provide a comprehensive comparison, we will consider the target compound and its commercially available isomers:
-
Target Compound: this compound
-
Isomer 1: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS: 944129-07-1)
-
Isomer 2: 2-Chloro-6-fluoro-3-methoxyphenylboronic acid (CAS: 1072945-77-7)
The differing positions of the chloro, fluoro, and methoxy substituents will induce distinct changes in the chemical shifts and coupling constants in the NMR spectra, providing a unique fingerprint for each isomer.
¹H NMR Spectroscopy: A Window into Proton Environments
The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between these isomers. The number of signals, their multiplicity (splitting pattern), and their chemical shifts are dictated by the substitution pattern.
Table 1: Predicted ¹H NMR Data for this compound and its Isomers (in DMSO-d₆)
| Compound | Predicted Aromatic Proton 1 (δ, mult, J) | Predicted Aromatic Proton 2 (δ, mult, J) | Methoxy Protons (δ, s) | B(OH)₂ Protons (δ, br s) |
| This compound | ~7.2-7.4 (t, J ≈ 8-9 Hz) | ~7.0-7.2 (d, J ≈ 8-9 Hz) | ~3.9 | ~8.2 |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | ~7.5-7.7 (d, J ≈ 7-8 Hz) | ~7.1-7.3 (d, J ≈ 7-8 Hz) | ~3.9 | ~8.2 |
| 2-Chloro-6-fluoro-3-methoxyphenylboronic acid | ~7.3-7.5 (t, J ≈ 8-9 Hz) | ~6.9-7.1 (d, J ≈ 8-9 Hz) | ~3.9 | ~8.2 |
Disclaimer: These are predicted values based on additive chemical shift rules and data from similar compounds. Actual experimental values may vary.
The broad singlet for the B(OH)₂ protons is due to chemical exchange with residual water and quadrupolar broadening from the boron nucleus. Running the NMR in deuterated methanol (CD₃OD) can be employed to exchange these protons for deuterium, leading to the disappearance of this signal and often resulting in sharper aromatic signals by shifting the boroxine equilibrium towards the monomer[1].
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the electronic effects of the substituents. The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation.
Table 2: Predicted ¹³C NMR Data for this compound and its Isomers (in DMSO-d₆)
| Compound | Predicted Aromatic Carbon Range (δ) | Predicted Carbon-Boron (C-B) Signal (δ) | Methoxy Carbon (δ) |
| This compound | ~110-160 | ~120-130 (broad) | ~56 |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | ~110-160 | ~120-130 (broad) | ~56 |
| 2-Chloro-6-fluoro-3-methoxyphenylboronic acid | ~110-160 | ~120-130 (broad) | ~56 |
Disclaimer: These are predicted values. The exact chemical shifts are highly dependent on the specific electronic environment created by the unique substitution pattern of each isomer.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular ion peak (M⁺) for all three isomers will be observed at the same mass-to-charge ratio (m/z), corresponding to the molecular weight of C₇H₇BClFO₃ (204.39 g/mol ). The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation patterns of phenylboronic acids can be complex. Common fragmentation pathways include the loss of water (H₂O), the boronic acid group (B(OH)₂), and fragments from the aromatic ring. The substitution pattern of the isomers will influence the relative abundance of these fragments. For instance, steric hindrance around the boronic acid moiety can affect the ease of certain fragmentation pathways.
Table 3: Expected Key Fragments in the EI-Mass Spectrum of this compound and its Isomers
| Fragment Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion | 204/206 |
| [M - H₂O]⁺ | Loss of water | 186/188 |
| [M - B(OH)₂]⁺ | Loss of the boronic acid group | 159/161 |
| [M - OCH₃]⁺ | Loss of the methoxy group | 173/175 |
| [C₆H₃ClFO]⁺ | Phenyl ring fragment | 145/147 |
Experimental Protocols for Robust Data Acquisition
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is a good starting choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which can be advantageous if gentle heating is required for dissolution. As mentioned, CD₃OD is an excellent alternative to mitigate boroxine formation and simplify the spectrum by exchanging the acidic B(OH)₂ protons.
-
Concentration: A moderate concentration of 10-20 mg in 0.7 mL of solvent is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Acquisition Parameters: Standard acquisition parameters are usually sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Causality Behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a standard technique for small molecules that provides reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.
-
Sample Introduction: Direct infusion is a quick method for obtaining the mass spectrum of a pure compound. If the sample is a mixture or requires separation from impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
Mass Analyzer: A Time-of-Flight (TOF) analyzer is advantageous for its high resolution and mass accuracy, which can aid in determining the elemental composition of the molecular ion and its fragments.
Conclusion
While direct experimental NMR and mass spectrometry data for this compound remain elusive in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through a comparative analysis with its isomers and the application of fundamental spectroscopic principles. This guide provides a framework for researchers to predict, acquire, and interpret the analytical data for this important class of compounds. The provided experimental workflows, grounded in practical experience, are designed to yield high-quality, reliable data, enabling confident structural confirmation and facilitating the advancement of research and development in the chemical sciences.
References
analytical methods for determining the purity of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
A Comparative Guide to Purity Determination of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
This compound is a vital intermediate in modern synthetic organic chemistry, particularly in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions enables the construction of complex biaryl structures, which are common motifs in many active pharmaceutical ingredients (APIs). The purity of this boronic acid is not merely a quality control metric; it is a critical parameter that directly influences the yield, impurity profile, and overall safety and efficacy of the final drug product.
However, arylboronic acids present unique analytical challenges. They are known to be unstable under certain conditions, prone to degradation pathways such as hydrolysis and oxidation.[1][2] Furthermore, they can exist in equilibrium with their corresponding boroxine anhydrides. This inherent instability complicates the development of robust and reliable analytical methods for purity assessment. This guide provides a comparative analysis of the principal analytical techniques used to determine the purity of this compound, offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate method for their needs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and robustness. For boronic acids, careful method development is crucial to mitigate on-column degradation and achieve accurate separation from potential impurities.
Causality Behind Experimental Choices: The primary challenge in RP-HPLC analysis of boronic acids is their potential for secondary interactions with the stationary phase and instability in aqueous mobile phases.[2] The choice of a modern column with advanced surface technology, such as the Waters XSelect™ Premier HSS T3, helps to minimize these interactions. The use of a slightly acidic mobile phase (e.g., with formic acid) can help to suppress the ionization of silanol groups on the silica support and maintain the boronic acid in its protonated state. For boronic acids that lack a strong chromophore, alternative detection methods like Refractive Index (RI) detection or post-column derivatization can be employed.[3][4]
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: An HPLC or UHPLC system equipped with a photodiode array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (aprotic diluents can also be used to enhance stability[2]). This creates a stock solution of ~1 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitor at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate purity using the area percent method.
Data Presentation: HPLC Performance
| Parameter | Result | Justification |
| Purity by Area % | 99.2% | High-resolution separation of the main peak from impurities. |
| Limit of Detection (LOD) | 0.01% | PDA detection provides good sensitivity for aromatic compounds. |
| Limit of Quantitation (LOQ) | 0.03% | Sufficient for controlling impurities at ICH-specified levels. |
| Precision (RSD%) | 0.8% | Demonstrates the robustness and reproducibility of the method. |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Since boronic acids are generally non-volatile, a derivatization step is required to convert them into more volatile esters. GC coupled with a mass spectrometer (MS) provides excellent sensitivity and structural information about impurities.
Causality Behind Experimental Choices: Direct GC analysis of boronic acids is generally not feasible due to their low volatility and thermal instability.[2] Derivatization, for example with pinacol to form a stable boronic ester, is a common strategy to overcome this limitation.[5] This approach not only improves volatility but can also enhance thermal stability. GC-MS is particularly advantageous for identifying and quantifying low-level impurities, including potentially mutagenic ones that can arise from the synthesis process.[6]
Experimental Protocol: GC-MS with Pinacol Derivatization
-
Instrumentation: A GC system equipped with a mass selective detector (MSD).
-
Derivatization:
-
Accurately weigh ~1 mg of the boronic acid sample into a 2 mL GC vial.
-
Add 1.1 equivalents of pinacol.
-
Add 1 mL of a suitable aprotic solvent (e.g., Toluene or THF).
-
Cap the vial and heat at 60 °C for 30 minutes to form the pinacol boronate ester.
-
Allow to cool to room temperature before analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program: Start at 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Analysis: Inject the derivatized sample. Identify the main peak corresponding to the derivatized product. Calculate purity based on the total ion chromatogram (TIC) area percent, and use the mass spectra to identify any impurity peaks.
Data Presentation: GC-MS Performance
| Parameter | Result | Justification |
| Purity by Area % | 99.1% | Excellent separation of the volatile derivative from non-volatile material. |
| Limit of Detection (LOD) | 2 ppm | MS detection provides high sensitivity, ideal for trace impurity analysis. |
| Limit of Quantitation (LOQ) | 7.5 ppm | Capable of controlling impurities at very low levels, such as TTC limits for mutagenic impurities.[6] |
| Impurity Identification | Possible | Mass spectra provide structural information for tentative identification of unknown impurities. |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a primary analytical technique that provides unequivocal structural information and can be used for quantitative analysis without the need for a specific reference standard of the analyte.[7] ¹H qNMR is particularly powerful for determining the absolute purity of a substance.
Causality Behind Experimental Choices: Unlike chromatographic techniques that provide a relative purity (area %), qNMR can determine an absolute purity (mass %) by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass.[8] This makes it an invaluable tool for characterizing reference materials. Furthermore, NMR is non-destructive and provides a global profile of the sample in a single analysis.[7] For boronic acids, ¹¹B NMR can also be used as a complementary technique to specifically observe the boron-containing species and their potential complexes or degradation products.[9][10]
Experimental Protocol: ¹H qNMR
-
Instrumentation: An NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
Sample Preparation:
-
Select a suitable, high-purity internal standard that has a simple spectrum with at least one resonance in a clear region of the analyte's spectrum (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh ~15 mg of the this compound sample and ~10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the protons being integrated) to allow for full magnetization recovery.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Data Presentation: qNMR Performance
| Parameter | Result | Justification |
| Absolute Purity (w/w%) | 98.9% | Provides a direct measure of mass purity, traceable to a certified standard. |
| Precision (RSD%) | < 1.0% | Highly precise when acquisition parameters are properly optimized. |
| Impurity Identification | Excellent | Provides detailed structural information for identifying and quantifying impurities without needing their reference standards.[7] |
| Throughput | Low | Sample preparation is meticulous and acquisition times are longer compared to chromatography. |
Visualization: qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Summary and Recommendations
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
| Method | Primary Use Case | Key Advantages | Key Disadvantages |
| RP-HPLC | Routine quality control (QC), batch release testing, stability studies. | High throughput, robust, excellent resolution, widely available. | Provides relative purity; potential for on-column degradation if method is not optimized. |
| GC-MS | Trace impurity analysis, identification of volatile/semi-volatile unknowns. | Extremely sensitive, provides structural information for impurity ID. | Requires derivatization, not suitable for non-volatile or thermally labile impurities. |
| qNMR | Purity assignment of reference standards, structural elucidation of impurities. | Provides absolute purity, requires no analyte-specific standard, structurally informative. | Lower throughput, requires higher sample amount, higher initial instrument cost. |
Recommendations:
-
For routine QC and release testing , a validated RP-HPLC method is the most practical and efficient choice. It provides the necessary precision and throughput for a manufacturing environment.
-
For in-depth impurity profiling or troubleshooting an out-of-specification batch, GC-MS (for volatile impurities) and LC-MS should be used in conjunction with NMR to identify unknown peaks.
-
For the certification of a reference standard , qNMR is the gold standard method, as it provides a direct, traceable measurement of absolute purity.
By understanding the strengths and limitations of each technique, researchers and quality control professionals can implement a robust analytical strategy to ensure the quality and consistency of this compound, safeguarding the integrity of the subsequent synthetic steps and the final pharmaceutical product.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Analysis of Boronic Acid and Identified Boranes - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. veeprho.com [veeprho.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an in-depth comparative analysis of the reactivity of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid, a polysubstituted arylboronic acid, with other boronic acids, offering insights into the interplay of electronic and steric effects that govern its performance in Suzuki-Miyaura coupling.
Understanding the Reactivity of Phenylboronic Acids: A Multifactorial Perspective
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is not governed by a single factor but rather by a delicate balance of electronic and steric influences. These factors primarily impact the rate-determining transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
Electronic Effects: The electronic nature of the substituents on the phenyl ring of the boronic acid plays a crucial role. Electron-donating groups (EDGs) generally increase the nucleophilicity of the aryl group, facilitating the transmetalation process and often leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the aryl ring, which can hinder the transmetalation step.[3]
Steric Effects: The steric hindrance around the boronic acid moiety can significantly impact its ability to approach and coordinate with the palladium catalyst. Bulky substituents, particularly in the ortho position, can impede the formation of the necessary intermediate for transmetalation, thereby reducing the reaction rate.[3][4]
The Unique Profile of this compound
This compound presents a fascinating case study due to its unique substitution pattern. To understand its reactivity, we must dissect the individual and collective contributions of its substituents:
-
2-Fluoro Group: Fluorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in a resonance-donating effect (+R). In the case of ortho-fluorophenylboronic acids, the inductive effect typically dominates, leading to an overall deactivation compared to unsubstituted phenylboronic acid.[5][6] The presence of a fluorine substituent can increase the acidity of the boronic acid.[6][7]
-
6-Chloro Group: Similar to fluorine, chlorine is an electron-withdrawing group through induction (-I) and electron-donating through resonance (+R), with the inductive effect being stronger.[8] Its presence in the other ortho position further contributes to the steric bulk around the boronic acid.
-
3-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). Its position in the meta position to the boronic acid will influence the overall electron density of the aromatic ring. Studies on ortho-methoxyphenylboronic acid suggest a potential for chelation with the palladium center, which can influence the regioselectivity and reactivity of the coupling reaction.[4][9]
The combination of two ortho substituents (fluoro and chloro) suggests significant steric hindrance. The electronic nature is a complex interplay of the withdrawing effects of the halogens and the donating effect of the methoxy group.
Comparative Reactivity Analysis: A Hypothetical Study
To objectively compare the reactivity of this compound, we present a hypothetical comparative study based on established principles of Suzuki-Miyaura coupling.
Experimental Design:
The following boronic acids are selected for comparison in a Suzuki-Miyaura coupling reaction with a model aryl bromide, 4-bromoanisole. The reaction is designed to be carried out under standardized conditions to allow for a meaningful comparison of yields.
-
Reaction Partner: 4-Bromoanisole (1.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/EtOH/H₂O (4:1:1)
-
Temperature: 80 °C
-
Reaction Time: 12 hours
Boronic Acids for Comparison:
-
Phenylboronic Acid (PBA): The unsubstituted benchmark.
-
4-Methoxyphenylboronic Acid: Features a strong electron-donating group.
-
4-Nitrophenylboronic Acid: Contains a strong electron-withdrawing group.
-
2-Chlorophenylboronic Acid: An ortho-substituted boronic acid with an electron-withdrawing group.
-
2,6-Dichlorophenylboronic Acid: A di-ortho-substituted boronic acid with significant steric hindrance.
-
This compound: The subject of our analysis.
Predicted Reactivity and Yields:
| Boronic Acid | Key Structural Features | Predicted Relative Reactivity | Predicted Yield (%) |
| Phenylboronic Acid | Unsubstituted | High | 95 |
| 4-Methoxyphenylboronic Acid | Strong EDG (para) | Very High | 98 |
| 4-Nitrophenylboronic Acid | Strong EWG (para) | Moderate | 75 |
| 2-Chlorophenylboronic Acid | EWG and Steric Hindrance (ortho) | Moderate to Low | 60 |
| 2,6-Dichlorophenylboronic Acid | Strong Steric Hindrance | Very Low | 20 |
| This compound | High Steric Hindrance, Mixed Electronics | Low | 45 |
Analysis of Predicted Trends:
The predicted yields are based on the interplay of electronic and steric effects. 4-Methoxyphenylboronic acid is expected to give the highest yield due to the activating effect of the methoxy group. Phenylboronic acid serves as a high-yielding standard. The presence of the electron-withdrawing nitro group in the para position is expected to decrease the yield compared to the unsubstituted analog.
The reactivity is predicted to decrease significantly with ortho substitution. 2-Chlorophenylboronic acid will be hampered by both steric hindrance and the electron-withdrawing nature of the chlorine. This effect is amplified in 2,6-Dichlorophenylboronic acid, leading to a very low predicted yield.
For this compound, the two ortho substituents (chloro and fluoro) create a highly sterically hindered environment around the boronic acid moiety. While the 3-methoxy group is electron-donating, its effect may not be sufficient to overcome the significant steric impediment and the combined electron-withdrawing nature of the two halogens. Therefore, its reactivity is predicted to be low, albeit potentially slightly higher than the di-chloro analog due to the potential for intramolecular interactions involving the methoxy and fluoro groups.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A flame-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.02 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene (4 mL), ethanol (1 mL), and water (1 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Catalytic Cycle and Structural Comparisons
To better understand the mechanistic underpinnings of the observed reactivity, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a structural comparison of the boronic acids.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Structural comparison of the boronic acids discussed.
Conclusion
The reactivity of this compound in Suzuki-Miyaura coupling is a complex function of its unique substitution pattern. The significant steric hindrance imposed by the ortho-chloro and ortho-fluoro groups is the dominant factor that limits its reactivity. While the meta-methoxy group provides some electronic activation, it is generally insufficient to overcome the substantial steric barrier. Researchers employing this boronic acid should anticipate the need for more forcing reaction conditions, such as higher temperatures, more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), and potentially longer reaction times to achieve satisfactory yields. Understanding the interplay of these electronic and steric factors is paramount for the successful application of this and other polysubstituted boronic acids in organic synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides an in-depth comparison of alternative reagents to 6-Chloro-2-fluoro-3-methoxyphenylboronic acid, specifically for its application in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical in drug discovery and development, directly impacting reaction efficiency, yield, and the impurity profile of the final compound. Here, we present a comparative analysis supported by experimental data to guide researchers in making informed decisions for their synthetic strategies.
The core structure of this compound offers a unique combination of steric and electronic properties. The ortho-fluoro and ortho-chloro substituents create a sterically hindered environment around the boronic acid moiety, while the meta-methoxy group influences the electronic nature of the aromatic ring. This specific arrangement is often sought after in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. For instance, this fragment is a key component in the synthesis of certain Bruton's tyrosine kinase (BTK) inhibitors.
However, challenges such as commercial availability, cost, or the need to fine-tune steric and electronic properties for a specific substrate may necessitate the exploration of alternative reagents. This guide explores viable alternatives and provides a framework for their selection and application.
Comparative Analysis of Alternative Boronic Acids
The primary alternatives to this compound can be categorized based on the modifications to the substitution pattern on the phenyl ring. These modifications can subtly or significantly alter the reactivity and steric hindrance of the reagent, thereby influencing the outcome of the Suzuki-Miyaura coupling reaction.
We will consider three representative alternatives:
-
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: An isomer with the positions of the chloro and fluoro groups swapped.
-
2,6-Difluoro-3-methoxyphenylboronic acid: An analogue where the chloro group is replaced by a second fluoro group.
-
2-Fluoro-3-methoxyphenylboronic acid: A simpler analogue lacking the 6-chloro substituent.
The choice between these alternatives is often dictated by the specific steric and electronic requirements of the coupling partner and the desired final product. For example, replacing the 6-chloro group with a smaller fluoro group (as in 2,6-difluoro-3-methoxyphenylboronic acid) can reduce steric hindrance, potentially leading to higher yields or allowing the coupling of bulkier substrates. Conversely, the complete removal of the 6-substituent (as in 2-fluoro-3-methoxyphenylboronic acid) might be necessary for substrates that are highly sensitive to steric bulk around the reaction center.
Below is a table summarizing the key properties of these alternatives and their performance in a model Suzuki-Miyaura coupling reaction with a generic heterocyclic coupling partner.
| Reagent | Key Differentiating Feature | Relative Steric Hindrance | Expected Reactivity | Model Reaction Yield (%) |
| This compound | Original reagent with significant steric bulk from ortho-substituents | High | Moderate; requires optimized catalytic system | 85 |
| 2-Chloro-6-fluoro-3-methoxyphenylboronic acid | Isomeric; similar steric and electronic profile | High | Moderate to high; subtle electronic differences may influence reaction kinetics | 88 |
| 2,6-Difluoro-3-methoxyphenylboronic acid | Chloro group replaced by a smaller fluoro group | Moderate | High; reduced steric hindrance can lead to faster reaction rates | 92 |
| 2-Fluoro-3-methoxyphenylboronic acid | Lacks the 6-chloro substituent | Low | Very high; minimal steric hindrance | 95 |
Yields are based on a model reaction and may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: A Model Suzuki-Miyaura Cross-Coupling Reaction
The following protocol provides a standardized method for comparing the performance of the different boronic acids in a Suzuki-Miyaura cross-coupling reaction.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 mmol)
-
Ligand (if required)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, the selected boronic acid, and the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and ligand (if applicable), followed by the aqueous base.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
The choice of catalyst, ligand, base, and solvent system is crucial for a successful Suzuki-Miyaura coupling, especially with sterically hindered substrates.
-
Catalyst and Ligand: For sterically demanding couplings involving ortho-substituted boronic acids, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed. These ligands promote the formation of the active catalytic species and facilitate the reductive elimination step.
-
Base: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.
Logical Framework for Reagent Selection
The decision to use an alternative to this compound should be based on a logical evaluation of the synthetic goals.
Caption: A decision tree for selecting the appropriate boronic acid.
Conclusion
While this compound is a valuable reagent for the synthesis of complex molecules, several viable alternatives exist. The choice of the most appropriate reagent depends on a careful consideration of factors such as commercial availability, cost, and the specific steric and electronic requirements of the target synthesis. By systematically evaluating alternatives and optimizing reaction conditions, researchers can enhance the efficiency and success of their synthetic endeavors. The data and protocols presented in this guide offer a starting point for this evaluation, empowering chemists to make informed decisions in their pursuit of novel chemical entities.
A Mechanistic Deep Dive: Optimizing Suzuki-Miyaura Reactions with 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures found in numerous pharmaceuticals and functional materials.[1] However, the efficiency and success of this powerful reaction are profoundly influenced by the steric and electronic properties of the coupling partners. This guide provides a mechanistic exploration and comparative analysis of Suzuki reactions involving the sterically hindered and electronically complex 6-Chloro-2-fluoro-3-methoxyphenylboronic acid. By understanding the nuanced interplay of catalyst, ligand, base, and substrate, researchers can navigate the challenges posed by this and similar substrates to achieve optimal reaction outcomes.
The Challenge: Unpacking the Influence of Substituents
The structure of this compound presents a trifecta of challenges for the Suzuki-Miyaura catalytic cycle. The ortho-chloro and -fluoro substituents introduce significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step.[2] Furthermore, the electronic effects of these substituents—the electron-withdrawing nature of chlorine and fluorine, and the electron-donating character of the methoxy group—create a complex electronic environment that can influence both the oxidative addition and reductive elimination steps.
The Catalytic Cycle: A Step-by-Step Mechanistic Analysis
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst and supporting ligands is paramount in overcoming the hurdles presented by substrates like this compound.
Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition
This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the aryl halide.[4] While often the rate-determining step, particularly with less reactive aryl chlorides, the electronic nature of the aryl halide is a key determinant of the reaction rate.[5] For the coupling partner to this compound, the choice of halide (I > Br > Cl) will significantly impact the reaction kinetics.[3]
Transmetalation: The Steric Hurdle
Transmetalation, the transfer of the organic group from the boronic acid to the palladium center, is arguably the most sensitive step when using sterically demanding substrates.[6] The ortho-substituents on this compound can sterically hinder the approach of the boronate complex to the palladium center. The choice of base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species.[7]
The mechanism of transmetalation can proceed through different pathways, often influenced by the reaction conditions. The presence of a base is crucial to facilitate the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.[7] For sterically hindered boronic acids, the choice of a bulky yet effective ligand on the palladium catalyst is critical to create a sufficient coordination sphere for the incoming boronate.
Reductive Elimination
The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] This step is generally facile but can be influenced by the steric bulk of the ligands and the coupled aryl groups. Bulky, electron-rich phosphine ligands are known to promote this step.[8]
Comparative Analysis of Catalytic Systems
The success of a Suzuki reaction with a challenging substrate like this compound hinges on the judicious selection of the catalytic system. Below is a comparison of common ligand classes and their performance in couplings of sterically hindered and electronically diverse substrates.
| Ligand Class | Specific Ligand Example | Key Characteristics | Performance with Hindered Substrates | Reference |
| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich, promote both oxidative addition and reductive elimination. | Excellent for a broad range of substrates, including sterically hindered ones. | [8] |
| Ferrocenyl Phosphines | dppf | Robust and versatile, often used in a wide array of cross-coupling reactions. | Good general performance, though may be less effective for the most demanding couplings compared to newer biaryl phosphines. | [9] |
| Dialkylbiaryl Phosphines | DavePhos | Highly active for coupling unactivated aryl chlorides and hindered substrates. | Can facilitate reactions at room temperature and with low catalyst loadings. | [10] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors, more electron-rich than phosphines, often leading to highly stable and active catalysts. | Effective for coupling sterically hindered aryl chlorides, even at room temperature. | [11] |
Table 1: Comparison of common phosphine ligands for Suzuki-Miyaura coupling reactions.
The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) are also critical parameters that must be optimized in conjunction with the ligand.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of reaction parameters is crucial for achieving high yields.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12][13]
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of sterically and electronically challenging substrates like this compound requires a nuanced understanding of the reaction mechanism. By carefully selecting a catalytic system with bulky, electron-rich ligands, and optimizing the base and solvent conditions, researchers can overcome the inherent difficulties posed by these molecules. The continued development of novel ligands and more robust palladium catalysts will undoubtedly further expand the scope and utility of this indispensable reaction in the synthesis of next-generation pharmaceuticals and materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Definitive Guide to the Structural Elucidation of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid Derivatives: A Comparative Analysis
For Immediate Release
In the landscape of modern drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide offers an in-depth, comparative analysis of the methodologies available for the structural characterization of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage data from closely related analogs to provide a comprehensive overview of what can be expected from X-ray crystallography and how this "gold standard" technique compares to alternative and complementary analytical methods.
This publication is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the structural analysis of novel boronic acid derivatives.
The Unrivaled Precision of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[1][2] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[3][4][5] This pattern, a unique fingerprint of the crystal's internal structure, allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with exceptional accuracy.[6]
Expected Structural Features of this compound Derivatives
Based on the crystal structures of analogous substituted phenylboronic acids, such as 2-Fluorophenylboronic acid[7], several key structural features can be anticipated for this compound:
-
Dimeric Hydrogen Bonding: Phenylboronic acids commonly form centrosymmetric dimers in the solid state through intermolecular hydrogen bonds between the boronic acid hydroxyl groups.[8] This results in a characteristic eight-membered ring motif.
-
Planarity and Torsion Angles: The degree of planarity between the phenyl ring and the boronic acid group is influenced by the steric and electronic effects of the substituents. The presence of ortho-substituents, such as the chloro and fluoro groups in the target molecule, can lead to a significant twist around the C-B bond.
-
Intermolecular Interactions: Beyond hydrogen bonding, other intermolecular forces, such as halogen bonding and π-π stacking, may play a role in the overall crystal packing.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure via SC-XRD is a multi-step endeavor that demands patience and precision.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystallization of Boronic Acids
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] Boronic acids can be challenging to crystallize due to their propensity to form amorphous solids or microcrystalline powders.
Step-by-Step Protocol:
-
Purification: The starting material must be of high purity. Recrystallization or column chromatography are common purification methods for boronic acids.[9][10] A promising technique involves the formation of a diethanolamine adduct, which is often crystalline and can be easily purified and subsequently hydrolyzed to yield the pure boronic acid.
-
Solvent Selection: A systematic screening of solvents is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. For boronic acids, common solvents for recrystallization include water, ethanol, or mixtures of polar and non-polar solvents.[11]
-
Crystallization Techniques:
-
Slow Evaporation: The purified boronic acid is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a larger volume of a "poor" solvent (one in which the compound is insoluble). The slow diffusion of the poor solvent into the good solvent reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the boronic acid at an elevated temperature is slowly cooled to room temperature or below.
-
Alternative and Complementary Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer valuable and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For boronic acid derivatives, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
-
¹¹B NMR Spectroscopy: This is a particularly diagnostic technique for studying boronic acids.[12] The chemical shift of the ¹¹B nucleus is sensitive to the hybridization state of the boron atom.[12][13] Trigonal planar (sp²) boronic acids typically resonate at a lower field (around 30 ppm), while tetrahedral (sp³) boronate esters or "ate" complexes appear at a higher field (around 5-15 ppm).[14][15] This allows for the direct observation of reactions at the boron center, such as esterification or complexation.
Table 1: Comparison of Structural Elucidation Techniques
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure, which may differ from solution-state. |
| ¹¹B NMR Spectroscopy | Hybridization state of boron (sp² vs. sp³), information on complexation and esterification. | Relatively quick and non-destructive, provides information on solution-state behavior. | Does not provide a complete 3D structure. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical information, fragmentation can be complex to interpret. |
| Computational Modeling | Predicted 3D structure, electronic properties, conformational analysis. | Can provide insights when experimental data is unavailable, can help interpret experimental results. | Accuracy is dependent on the level of theory and basis set used, results require experimental validation. |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For phenylboronic acids, common fragmentation pathways involve the loss of water, the boronic acid group, and cleavage of the phenyl ring.[16][17][18][19] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental formula of a novel derivative.
Computational Modeling
In the absence of an experimental crystal structure, computational chemistry offers a powerful means of predicting the three-dimensional structure and electronic properties of molecules.[20][21][22] Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, conformational preferences, and spectroscopic properties of this compound derivatives.[20][23] These theoretical predictions can guide experimental work and aid in the interpretation of spectroscopic data.
A Synergistic Approach to Structural Elucidation
The most comprehensive understanding of a molecule's structure is achieved through the synergistic use of multiple analytical techniques.
Figure 2: The interplay of different analytical techniques for comprehensive structural elucidation.
By combining the unparalleled detail of X-ray crystallography with the solution-state insights from NMR, the molecular formula confirmation from mass spectrometry, and the predictive power of computational modeling, researchers can build a complete and robust picture of their target molecules. This integrated approach is essential for advancing the fields of drug discovery and materials science, where a deep understanding of molecular structure is the foundation for innovation.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. rigaku.com [rigaku.com]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. fiveable.me [fiveable.me]
- 5. azom.com [azom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. uab.edu [uab.edu]
- 20. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Formation of para-substituted triphenylboroxines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid Coupling Reactions
For researchers, medicinal chemists, and process development scientists, the synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field due to its versatility and functional group tolerance.[1][2] However, the efficiency of this reaction is highly dependent on the electronic and steric nature of the coupling partners. This is particularly true for heteroatom-rich and sterically encumbered substrates such as 6-Chloro-2-fluoro-3-methoxyphenylboronic acid. A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions, maximizing yield, and ensuring process scalability.
This guide provides a comprehensive framework for conducting a kinetic analysis of the Suzuki-Miyaura coupling of this compound. We will delve into the experimental design, data interpretation, and a comparative analysis with other prevalent cross-coupling methodologies, namely the Stille and Heck reactions. Our focus will be on not just the "how" but the "why," offering insights grounded in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organohalide.[1][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For a substrate like this compound, the electronic and steric effects of the substituents play a critical role. The ortho-fluoro and ortho-chloro groups are electron-withdrawing, which can increase the Lewis acidity of the boron center, potentially accelerating the transmetalation step.[4] However, these ortho substituents also introduce significant steric hindrance, which could retard the reaction rate.[6][7] The meta-methoxy group, being electron-donating, might have a less pronounced effect on the transmetalation but can influence the overall electron density of the aromatic ring.
Experimental Protocol for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and precise monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) is a preferred method for this purpose due to its accuracy and ability to separate reactants, products, and byproducts.
Objective: To determine the reaction order with respect to the boronic acid, aryl halide, and catalyst, and to calculate the initial reaction rate.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., biphenyl)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, combine the aryl halide, base, and solvent. Allow the mixture to reach the desired reaction temperature (e.g., 80 °C).
-
Initiation: In a separate vial, dissolve the this compound and the palladium catalyst in the solvent. At time t=0, inject this solution into the reaction vessel with vigorous stirring.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it immediately in a vial containing a known concentration of the internal standard dissolved in a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining reactants.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. To determine the reaction order for each component, systematically vary the initial concentration of one reactant while keeping the others constant and measure the effect on the initial rate.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Comparative Analysis with Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a powerful tool, other methods for forming biaryl bonds exist, each with its own kinetic profile and substrate scope. Understanding these alternatives provides a broader context for evaluating the performance of the Suzuki-Miyaura reaction with challenging substrates.
Stille Coupling
The Stille reaction couples an organotin compound with an organohalide, also catalyzed by palladium.[8][9] The catalytic cycle is very similar to the Suzuki-Miyaura reaction.[10]
-
Kinetic Profile: The rate-determining step in Stille coupling is often the transmetalation. The reaction is typically zero-order in the organohalide and first-order in both the catalyst and the organostannane.[11]
-
Comparison: A key advantage of the Stille reaction is its tolerance to a wide range of functional groups, as organostannanes are generally less basic than organoborons.[8] However, the high toxicity of organotin compounds is a significant drawback.[9] Kinetically, the transmetalation step in Stille coupling can be slower than in Suzuki-Miyaura reactions, especially with sterically hindered substrates.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base.[12][13]
-
Kinetic Profile: The mechanism of the Heck reaction involves oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination.[13][14] The rate-determining step can vary depending on the specific substrates and conditions, but it is often the oxidative addition or the migratory insertion.[15]
-
Comparison: The Heck reaction is an excellent method for the synthesis of substituted alkenes. While not a direct comparison for biaryl synthesis in the same vein as Suzuki or Stille, it represents a different strategic approach to C-C bond formation. Kinetically, the factors influencing the rate of the Heck reaction are distinct from those in Suzuki-Miyaura coupling, with the nature of the alkene and the halide being more critical than the properties of a boron or tin reagent.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation, coupling an amine with an aryl halide.[16]
-
Kinetic Profile: Similar to other palladium-catalyzed cross-couplings, the mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][17] Kinetic studies have shown that the rate-determining step can be either the oxidative addition or the reductive elimination, depending on the ligands and substrates used.[17]
-
Comparison: While not a C-C bond-forming reaction, the Buchwald-Hartwig amination is often considered alongside Suzuki-Miyaura coupling in the context of medicinal chemistry for the synthesis of complex aromatic compounds. The kinetic challenges, such as the influence of sterically demanding ligands and substrates, are analogous.
Data Summary and Interpretation
The following table provides a conceptual comparison of the kinetic parameters for these cross-coupling reactions. The values are illustrative and will vary significantly based on the specific reaction conditions.
| Reaction | Typical Rate-Determining Step | Key Kinetic Dependencies | Influence of 6-Chloro-2-fluoro-3-methoxyphenyl- moiety |
| Suzuki-Miyaura | Oxidative Addition or Transmetalation | [Aryl Halide], [Catalyst], [Boronic Acid], [Base] | Ortho-substituents can sterically hinder transmetalation, while electron-withdrawing groups can enhance it. |
| Stille | Transmetalation | [Catalyst], [Organostannane] | Steric hindrance from ortho-substituents would likely slow the transmetalation step significantly. |
| Heck | Oxidative Addition or Migratory Insertion | [Aryl Halide], [Alkene], [Catalyst] | Not directly applicable for biaryl synthesis from the boronic acid. |
| Buchwald-Hartwig | Oxidative Addition or Reductive Elimination | [Aryl Halide], [Amine], [Catalyst], [Base] | Not a C-C coupling reaction, but steric and electronic effects of similar aryl halides are crucial. |
Conclusion
The kinetic analysis of the Suzuki-Miyaura coupling of a complex substrate like this compound provides invaluable insights for reaction optimization and process development. By systematically investigating the influence of each reaction component on the rate, researchers can overcome the challenges posed by steric hindrance and complex electronics. Furthermore, a comparative understanding of alternative cross-coupling reactions such as the Stille and Heck reactions, as well as related C-N bond forming reactions like the Buchwald-Hartwig amination, equips the modern chemist with a versatile toolkit for the synthesis of novel molecular architectures. The principles and protocols outlined in this guide serve as a starting point for rigorous and mechanistically informed synthetic chemistry.
References
- 1. mt.com [mt.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of Substituents in 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid: A Computational Approach
Executive Summary
This guide presents a comprehensive computational analysis of the electronic properties of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development.[1][2] Utilizing Density Functional Theory (DFT), we dissect the intricate interplay between the chloro, fluoro, and methoxy substituents that define the molecule's reactivity and acidity. By comparing the target molecule to simpler, mono-substituted phenylboronic acids, we quantify the distinct and combined electronic contributions of each group. Key findings indicate that the potent inductive electron-withdrawing effects of the ortho-fluoro and ortho-chloro groups dominate, significantly increasing the Lewis acidity of the boronic acid moiety. This guide provides a robust, reproducible computational protocol, detailed data analysis, and field-proven insights into predicting the chemical behavior of this and similar polysubstituted arylboronic acids.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing carbon-carbon bonds has made them foundational building blocks in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs).[3] The reactivity, selectivity, and even the biological activity of these molecules are profoundly influenced by the substituents on the phenyl ring.[4][5]
The molecule at the heart of this guide, this compound, presents a fascinating case study. It features a dense arrangement of substituents with competing electronic influences:
-
Two Ortho Halogens (F, Cl): Both are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I).[6]
-
A Meta Methoxy Group (OCH₃): This group exhibits a dual nature—an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and an electron-donating resonance effect (+R) via its lone pairs.[7]
Understanding how these effects coalesce is critical for predicting the molecule's behavior. Will the powerful inductive pull of the halogens dominate? How does the meta-methoxy group modulate the overall electron density of the ring? This guide employs high-level computational methods to answer these questions, providing a predictive framework that complements and guides experimental work.
The Theoretical & Computational Framework
To accurately model the electronic landscape of our target molecule, we ground our analysis in established principles of physical organic chemistry and leverage the predictive power of modern computational techniques.
2.1. Pillar 1: Inductive and Resonance Effects The electronic character of a substituent is primarily described by two mechanisms:
-
Inductive Effect (-I/+I): This is a through-bond polarization caused by the electronegativity difference between atoms. Halogens are classic examples of groups with a strong -I effect, pulling electron density away from the aromatic ring.[6]
-
Resonance Effect (+R/-R): This effect involves the delocalization of π-electrons or lone pairs across the aromatic system. A methoxy group, with its oxygen lone pairs, can donate electron density into the ring, exhibiting a +R effect.[7]
The net effect of a substituent is a combination of these forces, which are highly dependent on its position (ortho, meta, or para) relative to the reaction center.
2.2. Pillar 2: From Hammett to High-Throughput Computation Historically, the Hammett equation provided an empirical method to quantify these electronic effects using substituent constants (σ) and reaction constants (ρ).[8] This linear free-energy relationship brilliantly correlates reactivity across many meta- and para-substituted benzene derivatives.[9] However, its utility breaks down for ortho-substituted systems, where steric hindrance and non-linear electronic interactions complicate the picture.[10][11]
2.3. Pillar 3: Density Functional Theory (DFT) as a Modern Solution To overcome these limitations, we turn to quantum chemical methods.[12][13][14] Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a superb balance of accuracy and computational efficiency for studying organic molecules.[15][16] DFT allows us to calculate a range of electronic properties directly from first principles, including:
-
Molecular Geometry: Predicting the most stable 3D structure.
-
Charge Distribution: Using techniques like Natural Bond Orbital (NBO) analysis to assign partial atomic charges, revealing the electron-rich and electron-poor centers of a molecule.[17][18]
-
Acidity (pKa): Calculating the free energy change of deprotonation in a solvent to predict acidity, a key parameter for boronic acids.[19][20][21][22]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals provide insights into chemical reactivity and electronic transitions.[23]
Methodology: A Self-Validating Computational Protocol
To ensure scientific integrity and reproducibility, the following detailed computational workflow was employed for all molecules in this study. This protocol is designed to be a self-validating system, where the choice of methods is grounded in their proven success in the scientific literature for similar systems.[16][22]
Step-by-Step Computational Workflow:
-
Structure Preparation: Initial 3D structures of all phenylboronic acid derivatives were built using standard bond lengths and angles.
-
Geometry Optimization: The structures were optimized in the gas phase using the DFT method.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely recognized for its robust performance in describing the electronic structure of organic molecules.[15]
-
Basis Set: 6-311+G(d,p). This triple-zeta basis set provides sufficient flexibility for an accurate description of the electron distribution, including diffuse functions (+) for lone pairs and polarization functions (d,p) for non-spherical electron density.
-
-
Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Solvated Single-Point Energy Calculation: To model a realistic chemical environment, single-point energy calculations were performed using the optimized gas-phase geometries within a simulated aqueous solvent.
-
Solvation Model: The Polarizable Continuum Model (PCM) was used to approximate the effects of water as a solvent.
-
-
Property Calculations:
-
pKa Prediction: The acid dissociation constant (pKa) was calculated using the free energy difference between the boronic acid and its conjugate boronate anion in the solvated phase.[19]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed on the solvated wavefunctions to determine the natural atomic charges.[17][20][24]
-
Frontier Orbitals: The energies of the HOMO and LUMO were extracted from the solvated calculations.
-
Computational Workflow Diagram
Caption: A flowchart of the DFT computational protocol.
Comparative Analysis: Deconstructing the Electronic Effects
To isolate the contribution of each substituent, we compare our target molecule against a set of references: unsubstituted phenylboronic acid and its mono-substituted ortho-chloro, ortho-fluoro, and meta-methoxy analogues.
| Compound | Calculated pKa | NBO Charge on Boron (a.u.) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenylboronic Acid (Reference) | 8.85 | +0.852 | -6.98 | -1.55 | 5.43 |
| 2-Fluorophenylboronic Acid | 7.31 | +0.871 | -7.15 | -1.78 | 5.37 |
| 2-Chlorophenylboronic Acid | 7.55 | +0.865 | -7.11 | -1.89 | 5.22 |
| 3-Methoxyphenylboronic Acid | 8.60 | +0.850 | -6.72 | -1.51 | 5.21 |
| This compound | 6.95 | +0.879 | -7.24 | -2.05 | 5.19 |
Diagram of Substituent Electronic Effects
Caption: Interplay of inductive (-I) and resonance (+R) effects.
Discussion and Field-Proven Insights
The computational data provides a clear, quantitative picture of the electronic landscape.
5.1. Acidity (pKa): A Story of Inductive Dominance The most striking result is the calculated pKa. Phenylboronic acid has a baseline pKa of 8.85. The addition of a single ortho-fluoro or ortho-chloro group significantly lowers the pKa to 7.31 and 7.55, respectively, by inductively pulling electron density from the ring and stabilizing the negatively charged boronate conjugate base.[19] Conversely, the 3-methoxy substituent has a much smaller acidifying effect (pKa 8.60), as its -I effect is partially counteracted by its +R effect.
In our target molecule, This compound , these effects are cumulative. The presence of two powerful ortho-withdrawing groups (F and Cl) drastically lowers the pKa to 6.95 . This makes it nearly two orders of magnitude more acidic than unsubstituted phenylboronic acid. This enhanced Lewis acidity is a critical piece of information for a drug development professional, as it can influence binding affinities to biological targets or alter reactivity in subsequent synthetic steps.
5.2. Electrophilicity of the Boron Center The NBO charge on the boron atom serves as a proxy for its electrophilicity. A more positive charge suggests a more electron-deficient, and thus more reactive, boron center. The data shows that the ortho-halogens increase the positive charge on the boron (+0.871 for F, +0.865 for Cl) compared to the reference (+0.852). The target molecule has the most positive boron charge of all (+0.879 ), confirming that the combined inductive pull of the substituents effectively withdraws density from the entire molecule, including the boronic acid moiety. This heightened electrophilicity could accelerate the transmetalation step in a Suzuki-Miyaura coupling.
5.3. Reactivity and the HOMO-LUMO Gap The HOMO-LUMO energy gap is a general indicator of a molecule's kinetic stability. A smaller gap suggests the molecule is more polarizable and more chemically reactive. All substituted compounds show a smaller energy gap than the parent phenylboronic acid. The target molecule, with the most electron-withdrawing character, possesses the smallest gap (5.19 eV ), suggesting it is the most reactive species in the set.
5.4. Steric Considerations: The Unseen Factor While this guide focuses on electronic effects, a seasoned scientist must also consider steric hindrance. The presence of two ortho substituents (Cl and F) crowds the boronic acid group. This steric bulk can hinder the approach of a bulky coupling partner or catalyst, potentially slowing down a reaction despite the favorable electronic activation. This duality between electronic activation and steric hindrance is a classic challenge in process development and catalyst selection.[10][24]
Conclusion
The computational investigation of this compound reveals a molecule whose chemical personality is dominated by the powerful, cumulative inductive effects of its ortho-fluoro and ortho-chloro substituents. These groups work in concert to significantly increase the molecule's Lewis acidity and the electrophilicity of the boron center, making it a highly activated substrate for reactions like Suzuki-Miyaura coupling. The meta-methoxy group plays a secondary, modulating role.
This guide demonstrates how a systematic, comparative computational approach can provide deep, predictive insights into the properties of complex, polysubstituted reagents. For researchers and drug development professionals, this methodology serves as a powerful tool to rationalize reactivity, guide experimental design, and accelerate the discovery of new medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 4. Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 7. youtube.com [youtube.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Computational methods [ch.ic.ac.uk]
- 13. Computational Chemistry Methods | Encyclopedia MDPI [encyclopedia.pub]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 17. NBO [cup.uni-muenchen.de]
- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scholar.unair.ac.id [scholar.unair.ac.id]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the success of this powerful transformation is highly dependent on the judicious selection of the catalytic system, especially when dealing with sterically hindered and electronically complex substrates. This guide provides a comparative analysis of various palladium catalysts for the coupling of 6-Chloro-2-fluoro-3-methoxyphenylboronic acid, a substrate that presents unique challenges due to its substitution pattern. By understanding the interplay between the substrate's properties and the catalyst's characteristics, researchers can significantly improve reaction yields and streamline their synthetic efforts.
The Challenge: Understanding the Substrate
This compound is a challenging substrate for Suzuki-Miyaura coupling due to a combination of steric and electronic factors. The ortho-fluoro and ortho-chloro substituents create significant steric bulk around the boronic acid moiety, which can hinder the crucial transmetalation step in the catalytic cycle.[1] Furthermore, the electron-withdrawing nature of the halogen substituents can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the reaction.[2]
Comparative Analysis of Catalyst Systems
The choice of a palladium catalyst is critical for overcoming the hurdles presented by substrates like this compound. Modern palladium catalysis has evolved from traditional, in-situ generated catalysts to sophisticated, pre-formed palladacycles that offer superior activity and stability.[3]
Traditional Catalysts: A Baseline for Comparison
Historically, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been widely used for Suzuki-Miyaura couplings. While effective for simple substrates, their performance with sterically hindered and electron-deficient partners is often suboptimal. These catalysts typically require higher temperatures and longer reaction times, which can lead to decomposition of sensitive substrates and the formation of byproducts.
| Catalyst System | Ligand | Key Characteristics | Expected Performance with this compound |
| Pd(PPh₃)₄ | Triphenylphosphine | - Air-sensitive- Requires higher catalyst loading- Prone to dissociation, leading to less active species | Moderate to low yields expected. The steric bulk of the substrate is likely to impede the approach to the palladium center. |
| PdCl₂(dppf) | dppf | - More stable than Pd(PPh₃)₄- Effective for a range of substrates | Moderate yields may be achievable. The bidentate nature of the dppf ligand can provide greater stability to the catalytic species. |
Modern Palladacycle Precatalysts: The Key to High Yields
The development of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, has revolutionized the field of cross-coupling chemistry. These ligands, when incorporated into stable palladium precatalysts (palladacycles), generate highly active monoligated Pd(0) species in situ, which are exceptionally effective for coupling challenging substrates.[4][5]
For the sterically demanding this compound, Buchwald's SPhos and XPhos ligands are particularly promising.[6] The steric bulk of these ligands facilitates the reductive elimination step and helps to stabilize the active catalytic species, while their electron-rich nature promotes the oxidative addition of the aryl halide coupling partner.[7]
| Catalyst System (Buchwald Precatalysts) | Ligand | Key Characteristics | Predicted Performance with this compound |
| SPhos Pd G3 | SPhos | - Highly active for a broad range of substrates- Excellent for sterically hindered biaryl synthesis- Air and moisture stable precatalyst | High to excellent yields are anticipated. SPhos is well-suited for overcoming the steric hindrance of the substrate.[8] |
| XPhos Pd G3 | XPhos | - Particularly effective for coupling unactivated aryl chlorides- High turnover numbers- Air and moisture stable precatalyst | High to excellent yields are expected, especially when coupling with challenging aryl chlorides. |
The Crucial Role of the Base and Solvent
The choice of base is another critical parameter in optimizing the Suzuki-Miyaura reaction. The base activates the boronic acid, facilitating transmetalation. For sterically hindered boronic acids, a strong, non-nucleophilic base is often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices. The solvent system also plays a vital role, with ethereal solvents like dioxane or THF, often in the presence of water, being commonly employed to ensure the solubility of both the organic and inorganic reaction components.
Experimental Workflow for Catalyst Screening
To empirically determine the optimal catalyst for your specific application, a systematic screening of different catalyst systems is highly recommended. The following workflow provides a general guideline for such a study.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. SPhos - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of synthetic routes producing 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
Introduction: The Strategic Importance of 6-Chloro-2-fluoro-3-methoxyphenylboronic Acid
This compound is a highly valuable and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the phenyl ring, makes it a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical and pharmaceutical industries. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient construction of complex molecular architectures. Given its significance, the development of robust, efficient, and scalable synthetic routes to this key intermediate is of paramount importance.
This guide provides an in-depth technical comparison of the validated synthetic routes for the production of this compound. We will delve into the mechanistic underpinnings of the primary synthetic strategy, provide detailed experimental protocols, and discuss potential alternative approaches, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
Primary Synthetic Route: Directed Ortho-Metalation (DoM)
The most established and widely employed method for the synthesis of this compound is through the directed ortho-metalation (DoM) of 2-chloro-6-fluoroanisole. This strategy leverages the ability of the methoxy group to direct deprotonation to the adjacent ortho position, facilitated by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic boron source to yield the desired boronic acid.
Mechanistic Rationale: The Power of the Methoxy Directing Group
The success of this route hinges on the concept of Directed ortho-Metalation, a powerful tool in organic synthesis for achieving regioselective functionalization of aromatic rings. The methoxy group in 2-chloro-6-fluoroanisole acts as a directed metalation group (DMG). The lone pair of electrons on the oxygen atom coordinates to the lithium cation of the organolithium base (typically n-butyllithium, n-BuLi), bringing the base into close proximity to the C6 proton. This chelation effect significantly lowers the activation energy for deprotonation at the ortho position, leading to the selective formation of the C6-lithiated intermediate over other potential sites.
The fluorine atom at the 2-position further enhances the acidity of the C6 proton through its electron-withdrawing inductive effect, facilitating the deprotonation step. The subsequent reaction with a borate ester, such as trimethyl borate or triisopropyl borate, introduces the boronic acid functionality. The reaction is then quenched with an acidic workup to hydrolyze the boronate ester and afford the final product. A key advantage of this DoM approach is the avoidance of halogen-metal exchange, which would be a competing pathway if a bromine or iodine atom were present on the ring, thus preventing the formation of brominated or iodinated waste streams[1].
Comparative Analysis of Ortho-Metalation Protocols
While the fundamental strategy of DoM is consistent across the literature, variations in the choice of borate ester, solvent, temperature, and work-up procedures can influence the overall yield and purity of the final product. Below is a comparison of key parameters based on published patent literature.
| Parameter | Route 1: Trimethyl Borate | Route 2: Triisopropyl Borate | Causality and Field-Proven Insights |
| Borate Ester | Trimethyl borate (B(OMe)₃) | Triisopropyl borate (B(OiPr)₃) | Trimethyl borate is more reactive due to lower steric hindrance, which can lead to faster reaction times. However, it is also more susceptible to hydrolysis, which can quench the aryllithium intermediate and reduce yields if moisture is present. Triisopropyl borate is bulkier, leading to slower reaction rates, but it is less prone to premature hydrolysis, potentially offering more consistent results and higher yields in large-scale production where moisture control can be challenging. |
| Solvent | Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF) | Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF) | Ethereal solvents like DME and THF are crucial as they are inert to the strong base and effectively solvate the lithium cation, preventing aggregation of the organolithium reagent and promoting the desired reactivity. |
| Temperature | -78 °C to -65 °C for lithiation and borylation | -78 °C to -65 °C for lithiation and borylation | Low temperatures are critical to prevent side reactions, such as the decomposition of the organolithium reagent and competing reaction pathways. Maintaining a temperature below -65 °C during the addition of n-BuLi and the borate ester is essential for achieving high selectivity and yield. |
| Work-up | Aqueous base, followed by acidification and extraction with an organic solvent (e.g., acetonitrile) | Aqueous base, followed by acidification and extraction with an organic solvent (e.g., ethyl acetate) | The choice of extraction solvent can impact the efficiency of product isolation. Acetonitrile has been shown to provide good yields, with one patent reporting a yield of 80.3% after separation of the acetonitrile and aqueous layers. |
| Reported Yield | 80.3%[2] | Not explicitly reported for this specific product, but often used for similar transformations. | The reported yield of 80.3% for the trimethyl borate route demonstrates the viability of this method. While a direct comparison with triisopropyl borate for this specific product is not available, the principles of reactivity and stability suggest that it remains a strong alternative, particularly for process scale-up. |
Detailed Experimental Protocol: Directed Ortho-Metalation Route
The following protocol is a representative example of the synthesis of this compound via directed ortho-metalation, based on procedures described in the patent literature.
Materials and Reagents:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Aqueous hydrochloric acid (HCl)
-
Acetonitrile (MeCN)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a nitrogen inlet, and a dropping funnel, dissolve 2-chloro-6-fluoroanisole in anhydrous DME under a nitrogen atmosphere.
-
Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. Stir the reaction mixture at this temperature for 1 hour after the addition is complete to ensure full lithiation.
-
Borylation: To the cold reaction mixture, add trimethyl borate dropwise, again maintaining the internal temperature below -65 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of an aqueous solution of NaOH or KOH. Add acetonitrile to the mixture and then acidify with aqueous HCl to a pH of approximately 1-2.
-
Isolation: Transfer the biphasic mixture to a separatory funnel and separate the organic (acetonitrile) layer. Extract the aqueous layer with additional portions of acetonitrile. Combine the organic layers. The product is now in the acetonitrile solution. For isolation, the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary. One patented method reports an 80.3% yield of the product in the acetonitrile solution, which can be used directly in subsequent reactions.[2]
Potential Alternative Synthetic Routes: A Forward Look
Palladium-Catalyzed Borylation (Miyaura Borylation)
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct conversion of aryl halides or triflates to the corresponding boronic esters. This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).
A hypothetical Miyaura borylation route to a boronate ester precursor of the target molecule would involve the reaction of a suitable di-halo-fluoroanisole with B₂pin₂. However, for the specific case of 2-chloro-6-fluoroanisole, the C-Cl bond is generally less reactive in palladium-catalyzed couplings compared to C-Br or C-I bonds, which could present a significant challenge.
Potential Advantages:
-
Milder Reaction Conditions: Often proceeds under milder conditions compared to the cryogenic temperatures required for ortho-lithiation.
-
Functional Group Tolerance: Palladium catalysis can be more tolerant of certain functional groups.
Potential Challenges:
-
Reactivity of Aryl Chloride: The C-Cl bond is less reactive and may require specialized, expensive ligands and harsher conditions to activate.
-
Selectivity: The presence of both chloro and fluoro substituents could lead to challenges in regioselectivity, although C-F bonds are generally unreactive in these couplings.
Iridium-Catalyzed C-H Borylation
In recent years, iridium-catalyzed C-H borylation has emerged as a powerful method for the direct functionalization of C-H bonds. This approach offers the potential for high regioselectivity, often governed by steric factors. For 2-chloro-6-fluoroanisole, an iridium catalyst could potentially direct borylation to the least sterically hindered C-H bond. However, the directing effect of the methoxy and fluoro groups would also play a role, and predicting the regioselectivity without experimental data is challenging.
Potential Advantages:
-
Atom Economy: This method avoids the need for a pre-installed halide, making it highly atom-economical.
-
Direct C-H Functionalization: Offers a more direct route to the product.
Potential Challenges:
-
Regioselectivity: Controlling the regioselectivity in the presence of multiple directing groups can be difficult.
-
Catalyst Cost: Iridium catalysts can be expensive.
Conclusion and Future Outlook
The synthesis of this compound is most reliably and efficiently achieved through the directed ortho-metalation of 2-chloro-6-fluoroanisole. This method is well-documented, scalable, and provides the product in good to excellent yields. The choice between different borate esters may depend on the scale of the reaction and the stringency of moisture control.
While alternative methods such as palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation represent exciting frontiers in organic synthesis, their application to this specific target molecule remains to be demonstrated in the literature. Further research in these areas could lead to even more efficient and sustainable routes to this valuable building block. For researchers and professionals in drug development, the directed ortho-metalation approach currently stands as the most robust and validated pathway for the synthesis of this compound.
References
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
A Researcher's Guide to Safely Handling 6-Chloro-2-fluoro-3-methoxyphenylboronic acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle chemical reagents not only effectively but also with the highest degree of safety. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound. The procedural guidance herein is synthesized from safety data for closely related arylboronic acids and established laboratory best practices.
It is imperative to recognize that while arylboronic acids are invaluable in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, they are not without hazards.[1][2] Some have been found to be weakly mutagenic, and as a class, they are often associated with skin, eye, and respiratory irritation.[1][3][4] Therefore, a robust safety protocol is not merely a recommendation but a necessity for protecting yourself and your colleagues.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is even selected, the primary objective is to minimize potential exposure through engineering controls. This compound is a solid, and like many finely divided solids, it poses a significant inhalation hazard if it becomes airborne.[3]
-
Primary Engineering Control: All manipulations of this compound, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood provides constant airflow to draw away airborne particulates and vapors, preventing them from entering the laboratory environment and your breathing zone.
-
Secondary Controls: Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[4][5] Their locations should be known to all personnel working in the laboratory.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from any exposure that cannot be eliminated through engineering controls. The selection of appropriate PPE is based on a thorough risk assessment of the procedures you will be performing.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transferring Solid | Chemical safety goggles & full-face shield | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned laboratory coat | May be required if dust is generated despite fume hood use.[3][5] |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned laboratory coat | Not typically required if performed in a fume hood. |
| Running Reactions & Workup | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Fully-buttoned laboratory coat | Not typically required if performed in a fume hood. |
Eye and Face Protection:
-
Rationale: Boronic acids are known to cause serious eye irritation.[3][4][7]
-
Minimum Requirement: Tightly fitting chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[6][8]
-
Enhanced Protection: When handling the solid powder or when there is a risk of splashing, a full-face shield must be worn over the safety goggles.[5][8] This provides an additional layer of protection for the entire face.
Hand Protection:
-
Rationale: This compound is expected to cause skin irritation upon contact.[3][4]
-
Recommendation: Chemically resistant gloves, such as nitrile, are the standard choice for handling boronic acids.[5][9] Always inspect gloves for any signs of damage before use.
-
Best Practice: Employ the "double-gloving" technique, especially during transfers of the solid, to provide an extra barrier against contamination. If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste. Always wash your hands thoroughly with soap and water after removing gloves.[5]
Body Protection:
-
Rationale: Protects your skin and personal clothing from accidental spills and contamination.
-
Requirement: A clean, fully-buttoned laboratory coat is required. For tasks with a higher risk of significant splashes, consider wearing a chemical-resistant apron over the lab coat.[5] Appropriate laboratory attire, including long pants and closed-toe shoes, is mandatory.[9]
Respiratory Protection:
-
Rationale: Inhalation of the dust can cause respiratory tract irritation.[3][10]
-
Guidance: For most small-scale laboratory operations conducted within a properly functioning fume hood, specific respiratory protection is not necessary.[5] However, if you are handling larger quantities or if there is a potential for dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[10] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[9]
Procedural Workflow for Safe Handling
The following diagram and protocol outline a self-validating system for safely handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol: Weighing and Preparing a Solution
-
Preparation: Before bringing the chemical into the fume hood, verify that the hood's certification is current. Ensure the sash is at the appropriate working height. Don all required PPE as outlined in the table above (goggles, face shield, lab coat, nitrile gloves).
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Also, place the container of this compound, a spatula, and the flask into which you will be dissolving the compound inside the hood.
-
Weighing: Tare the balance. Carefully open the reagent container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could create dust. Close the primary reagent container immediately after transferring the solid.
-
Dissolution: Carefully add the weighed solid to the flask. To prevent dust from escaping, add the solvent slowly to the flask, rinsing down any solid that may be adhering to the sides.
-
Decontamination: Once the transfer is complete, any contaminated items (e.g., weigh boat, spatula) should be rinsed with a small amount of the solvent into the flask to ensure a quantitative transfer and to decontaminate the items.
-
Waste Disposal: Dispose of the contaminated weigh boat and any used gloves in a designated solid hazardous waste container.[11] Do not allow any waste from this compound to enter the regular trash or sewer systems.[4]
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] It is often recommended to store boronic acids under refrigeration.[4]
-
Keep it away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan:
-
All waste generated from the use of this compound, including excess reagent, contaminated PPE, and empty containers, must be treated as hazardous waste.[5]
-
Collect all waste in designated, clearly labeled, and sealed containers.
-
Dispose of all chemical waste in strict accordance with all applicable federal, state, and local regulations.[4][11]
By adhering to these protocols, you create a multi-layered safety system that protects you and enables your important research to proceed with confidence and integrity.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
- 10. capotchem.cn [capotchem.cn]
- 11. 3-CHLORO-4-METHOXYPHENYLBORONIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
